molecular formula C13H11N3O2S B1247954 Pyrisulfoxin B

Pyrisulfoxin B

Katalognummer: B1247954
Molekulargewicht: 273.31 g/mol
InChI-Schlüssel: CEEFKOCHZZDNPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

For Research Use Only. Not for diagnostic or therapeutic use. Product Overview: Pyrisulfoxin B is a caerulomycin derivative featuring a 2,2'-bipyridine core structure, originally isolated from the endophytic actinobacterium Streptomyces albolongus . This compound belongs to a class of alkaloids known for their diverse biological activities, making it a compound of significant interest in natural product and medicinal chemistry research. Key Research Applications & Value: • Cytotoxicity and Anticancer Research: this compound has demonstrated significant cytotoxicity against a range of human cancer cell lines, highlighting its potential as a lead compound for investigating novel anticancer mechanisms . • Structure-Activity Relationship (SAR) Studies: The compound's bipyridine skeleton provides a core structure for chemical modification, enabling researchers to explore its pharmacophore and optimize its biological activity and properties . • Mode of Action Studies: The specific mechanism of action of this compound is an active area of research, with studies focusing on its interactions at the cellular and molecular levels. Disclaimer: This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H11N3O2S

Molekulargewicht

273.31 g/mol

IUPAC-Name

4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridine-2-carbonitrile

InChI

InChI=1S/C13H11N3O2S/c1-18-12-7-10(9-5-3-4-6-15-9)16-11(8-14)13(12)19(2)17/h3-7H,1-2H3

InChI-Schlüssel

CEEFKOCHZZDNPV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=C1S(=O)C)C#N)C2=CC=CC=N2

Synonyme

pyrisulfoxin B

Herkunft des Produkts

United States

Foundational & Exploratory

Pyrisulfoxin B: A Technical Guide to its Discovery, Source, and Scientific Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrisulfoxin B is a sulfur-containing pyridine alkaloid natural product. This document provides a comprehensive overview of the discovery, microbial source, and known scientific data pertaining to this compound. It is intended to serve as a technical resource for researchers in natural product chemistry, microbiology, and drug discovery. The information is presented with a focus on experimental data and methodologies to facilitate further investigation and application of this bioactive compound.

Discovery and Source Organism

This compound was first reported as a novel antibiotic in 1999.[1][2] It was discovered as a secondary metabolite produced by the Gram-positive bacterium, Streptomyces californicus.[1][2] The producing organism belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive natural products, including many clinically important antibiotics. The discovery of this compound, alongside its analogue Pyrisulfoxin A, originated from a screening program aimed at identifying new antineoplastic agents.

While the original discovery was from Streptomyces californicus, related pyrisulfoxins have also been isolated from other actinomycetes, such as the endophytic fungus Streptomyces albolongus EA12432, indicating that the biosynthetic machinery for this class of compounds may be present in other related species.

Physicochemical and Spectroscopic Data

This compound is a white amorphous powder. Its molecular formula has been determined as C₁₃H₁₁N₃O₂S, corresponding to a molecular weight of 273.31 g/mol . The structure was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₃H₁₁N₃O₂SPubChem
Molecular Weight273.31 g/mol PubChem
AppearanceWhite amorphous powderYin et al., 2020
UV (MeOH) λₘₐₓ (log ε)240 (3.58), 289 (3.47) nmYin et al., 2020
HRESIMS [M+H]⁺m/z 274.0650 (calcd. for C₁₃H₁₂N₃O₂S, 274.0645)Yin et al., 2020
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C (δc)¹H (δн, mult., J in Hz)
2--
3148.98.71 (s)
4161.4-
5119.9-
6155.6-
2'153.3-
3'121.28.41 (d, 7.9)
4'136.97.82 (t, 7.7)
5'124.57.37 (dd, 7.5, 4.9)
6'149.58.68 (d, 4.5)
4-OCH₃56.74.13 (s)
5-S(O)CH₃40.13.12 (s)
6-CN115.6-

Data sourced from Yin et al., 2020.

Experimental Protocols

Fermentation and Production of Pyrisulfoxins

The following protocol is adapted from the production of pyrisulfoxins from Streptomyces albolongus EA12432 and provides a detailed methodology for the cultivation and extraction of these compounds.

Seed Culture Preparation:

  • Spores of the producing Streptomyces strain are inoculated into 500 mL Erlenmeyer flasks containing 150 mL of a liquid medium. The medium consists of soluble starch (20 g/L), KNO₃ (1 g/L), K₂HPO₄·3H₂O (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄ (0.01 g/L), and NaCl (0.5 g/L) dissolved in seawater.

  • The flasks are incubated at 28°C on a rotary shaker at 180 rpm for 5 days.

Solid-State Fermentation:

  • The seed culture is used to inoculate 1,000 mL Erlenmeyer flasks, each containing 80 g of rice and 40 mL of seawater.

  • The flasks are incubated under static conditions at room temperature for 30-90 days.

Extraction:

  • The fermented rice culture is soaked and repeatedly extracted with ethyl acetate (EtOAc).

  • The combined EtOAc extracts are concentrated under reduced pressure to yield a crude extract containing the pyrisulfoxin compounds.

Isolation and Purification

A general workflow for the isolation of this compound from the crude extract involves a series of chromatographic steps.

experimental_workflow A Crude Ethyl Acetate Extract B Silica Gel Column Chromatography (Gradient Elution) A->B C Fraction Collection and Bioassay B->C D Sephadex LH-20 Column Chromatography C->D E Preparative HPLC (C18 column) D->E F Pure this compound E->F

Figure 1. General isolation workflow for this compound.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) and bioassays to identify those containing the compounds of interest.

  • Size-Exclusion Chromatography: Active fractions are further purified using Sephadex LH-20 column chromatography, eluting with a solvent such as methanol, to separate compounds based on their size.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to yield pure this compound.

Biological Activity and Potential Applications

The initial discovery of this compound revealed its potential as an antineoplastic agent, showing activity against P388 leukemia cells and the ability to induce cell death.[1] While the specific molecular mechanism of its cytotoxic action has not been fully elucidated, its bioactivity warrants further investigation for drug development.

Related compounds with the 2,2'-bipyridine core structure have been reported to possess a range of biological activities, including antibiotic, antifungal, and anti-inflammatory properties. Furthermore, a patent has suggested that derivatives of collismycin, a structurally related class of compounds, may act as inhibitors of oxidative stress. This suggests that this compound could also be explored for its potential in neurodegenerative diseases and other conditions associated with oxidative stress.

Biosynthesis and Signaling Pathways

To date, the biosynthetic gene cluster and the enzymatic pathway responsible for the production of this compound in Streptomyces californicus have not been reported in the scientific literature. The biosynthesis of pyridine-containing natural products is diverse and can involve various precursors and enzymatic reactions. The elucidation of the this compound biosynthetic pathway would be a valuable area of future research, potentially enabling the bioengineering of novel analogues.

Similarly, the specific signaling pathways modulated by this compound that lead to its observed biological effects, such as the induction of cell death, remain to be fully characterized. A logical starting point for investigation would be the intrinsic and extrinsic apoptosis pathways.

hypothetical_signaling_pathway cluster_cell Cancer Cell PyrisulfoxinB This compound Mitochondrion Mitochondrion PyrisulfoxinB->Mitochondrion Induces Stress? Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2. Hypothetical apoptosis pathway for this compound.

The above diagram illustrates a hypothetical mechanism by which this compound might induce apoptosis. It is proposed that the compound could induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates the caspase cascade, ultimately resulting in programmed cell death. This proposed pathway requires experimental validation.

Conclusion and Future Directions

This compound is a noteworthy natural product with demonstrated biological activity. This guide has synthesized the available technical information regarding its discovery, source, and physicochemical properties. Significant opportunities for future research exist, particularly in the following areas:

  • Elucidation of the Biosynthetic Pathway: Identifying the gene cluster and characterizing the enzymes involved in this compound biosynthesis could enable the production of novel derivatives through metabolic engineering.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by this compound is crucial to understand its therapeutic potential.

  • Total Synthesis: The development of a total synthesis route for this compound would provide a reliable source of the compound for further studies and allow for the creation of synthetic analogues with improved properties.

  • Expansion of Bioactivity Screening: Testing this compound against a broader range of cancer cell lines, microbial pathogens, and in models of oxidative stress-related diseases could uncover new therapeutic applications.

The continued exploration of this compound holds promise for the discovery of new therapeutic leads and a deeper understanding of the chemical diversity and biosynthetic capabilities of Streptomyces.

References

Streptomyces californicus: A Producer of the Novel Antibiotic Pyrisulfoxin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces californicus is a species of filamentous bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.[1] This guide focuses on Streptomyces californicus as a producer of Pyrisulfoxin B, a novel antibiotic with potential therapeutic applications. While detailed production data and complete biosynthetic pathways are not extensively documented in publicly available literature, this document consolidates the existing knowledge and provides a framework for the cultivation of S. californicus, and the anticipated extraction, purification, and characterization of this compound.

This compound: Compound Profile

This compound is a sulfur-containing pyridine derivative with antibiotic properties. Its chemical structure and basic properties are summarized in the table below.

PropertyValueSource
Molecular Formula C13H11N3O2SPubChem
Molecular Weight 273.31 g/mol PubChem
IUPAC Name 4-methoxy-3-(methylsulfinyl)-6-(pyridin-2-yl)pyridine-2-carbonitrilePubChem
CAS Number 238753-06-5PubChem

Cultivation of Streptomyces californicus for this compound Production

Optimizing fermentation conditions is crucial for maximizing the yield of secondary metabolites like this compound. While specific data for this compound production is scarce, general protocols for Streptomyces cultivation can be adapted.

Experimental Protocol: Fermentation of Streptomyces californicus

This protocol outlines a general procedure for the cultivation of S. californicus in a liquid medium to induce the production of secondary metabolites.

1. Media Preparation:

  • A variety of media can be used for the growth of Streptomyces species. A common example is Yeast Extract-Malt Extract (YEME) broth.

  • YEME Broth Composition (per liter):

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • Glucose: 4 g

    • Adjust pH to 7.2 before autoclaving.

2. Inoculation:

  • Prepare a seed culture by inoculating a suitable agar medium (e.g., ISP Medium 2) with spores or mycelial fragments of S. californicus.

  • Incubate at 28-30°C for 5-7 days until good growth is observed.

  • Aseptically transfer a loopful of mycelia or a spore suspension into a flask containing the seed culture medium.

  • Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days.

3. Production Culture:

  • Inoculate the production medium (e.g., YEME broth) with 5-10% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 7-14 days. Production of secondary metabolites typically occurs during the stationary phase of growth.

4. Monitoring:

  • Monitor the culture periodically for growth (e.g., by measuring mycelial dry weight) and pH.

  • The production of this compound can be monitored by taking samples at different time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).

G cluster_0 Fermentation Workflow Spore/Mycelia Stock Spore/Mycelia Stock Seed Culture Seed Culture Spore/Mycelia Stock->Seed Culture Inoculation Production Culture Production Culture Seed Culture->Production Culture Inoculation (5-10% v/v) Harvest Harvest Production Culture->Harvest 7-14 days

Figure 1. A simplified workflow for the fermentation of Streptomyces californicus.

Extraction and Purification of this compound

Following fermentation, this compound needs to be extracted from the culture broth and purified. The following protocol is a generalized procedure based on common methods for extracting secondary metabolites from Streptomyces cultures.

Experimental Protocol: Extraction and Purification

1. Extraction:

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Since this compound is an extracellular metabolite, the supernatant is the primary source.

  • Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Purification:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound from the silica gel chromatography step and concentrate them.

    • Further purify the compound using a preparative reverse-phase HPLC system (e.g., a C18 column).

    • Use a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, for elution.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound and verify its purity.

G Fermentation Broth Fermentation Broth Centrifugation/Filtration Centrifugation/Filtration Fermentation Broth->Centrifugation/Filtration Supernatant Supernatant Centrifugation/Filtration->Supernatant Liquid Phase Mycelial Biomass Mycelial Biomass Centrifugation/Filtration->Mycelial Biomass Solid Phase Solvent Extraction\n(e.g., Ethyl Acetate) Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent Extraction\n(e.g., Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction\n(e.g., Ethyl Acetate)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Semi-purified Fractions Semi-purified Fractions Silica Gel Chromatography->Semi-purified Fractions Preparative HPLC Preparative HPLC Semi-purified Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 2. General workflow for the extraction and purification of this compound.

Analytical Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using various analytical techniques.

Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single, sharp peak at a specific retention time.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation.A spectrum of signals consistent with the chemical structure of this compound.

Biosynthetic Pathway and Regulation

The biosynthetic pathway for this compound in Streptomyces californicus has not been fully elucidated in the available scientific literature. However, the production of secondary metabolites in Streptomyces is known to be tightly regulated by a complex network of signaling pathways.

These pathways often involve two-component systems and transcriptional regulators that respond to various environmental and physiological cues, such as nutrient availability and cell density. The activation of these regulatory networks typically triggers the expression of biosynthetic gene clusters responsible for the production of specific secondary metabolites. Further research, including genome mining and gene knockout studies, is required to identify the specific biosynthetic gene cluster and regulatory elements controlling this compound production in S. californicus.

G Environmental/Physiological Signals\n(e.g., Nutrient Limitation) Environmental/Physiological Signals (e.g., Nutrient Limitation) Two-Component Systems Two-Component Systems Environmental/Physiological Signals\n(e.g., Nutrient Limitation)->Two-Component Systems Transcriptional Regulators Transcriptional Regulators Two-Component Systems->Transcriptional Regulators Biosynthetic Gene Cluster\n(this compound) Biosynthetic Gene Cluster (this compound) Transcriptional Regulators->Biosynthetic Gene Cluster\n(this compound) This compound Production This compound Production Biosynthetic Gene Cluster\n(this compound)->this compound Production

Figure 3. A conceptual diagram of the regulation of secondary metabolite production.

Conclusion and Future Directions

Streptomyces californicus represents a valuable source for the novel antibiotic this compound. While this guide provides a foundational framework for its production and purification, significant knowledge gaps remain. Future research should focus on:

  • Optimization of Fermentation: A systematic optimization of media components and culture conditions is necessary to enhance the production yield of this compound.

  • Elucidation of the Biosynthetic Pathway: Genome sequencing of S. californicus and subsequent bioinformatic analysis can help identify the biosynthetic gene cluster responsible for this compound synthesis.

  • Genetic Engineering: Understanding the regulatory mechanisms will enable the use of genetic engineering strategies to overproduce this compound.

Addressing these research areas will be crucial for unlocking the full potential of Streptomyces californicus as a robust production platform for this promising antibiotic.

References

An In-depth Technical Guide to Pyrisulfoxin B: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrisulfoxin B, a naturally occurring 2,2'-bipyridine derivative, has garnered interest within the scientific community due to its cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure and, for the first time, the elucidated stereochemistry of this compound. It includes a detailed summary of its physicochemical and biological data, protocols for its isolation and characterization, and a discussion of its potential mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and oncology drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a 2,2'-bipyridine core. The systematic IUPAC name for this compound is 4-methoxy-3-(methylsulfinyl)-[2,2'-bipyridine]-6-carbonitrile. Its molecular formula is C₁₃H₁₁N₃O₂S, with a molecular weight of 273.31 g/mol .[1] The key structural features include a methoxy group at the 4-position, a methylsulfinyl (sulfoxide) group at the 3-position, and a nitrile group at the 6-position of one of the pyridine rings. The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of enantiomers.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₁N₃O₂S[1]
Molecular Weight 273.31 g/mol [1]
IUPAC Name 4-methoxy-3-(methylsulfinyl)-[2,2'-bipyridine]-6-carbonitrile
CAS Number 238753-06-5[1]
Appearance White amorphous powder
HRESIMS (S-enantiomer) m/z 274.0650 [M + H]⁺ (calcd for C₁₃H₁₂N₃O₂S, 274.0645)
UV (MeOH) λₘₐₓ (log ε) (S-enantiomer) 240 (3.58), 289 (3.47) nm
¹H and ¹³C NMR See Tables in cited reference

Stereochemistry

The stereochemistry of this compound is defined by the chiral sulfoxide center. The absolute configuration of the enantiomers has been determined through the analysis of their electronic circular dichroism (ECD) spectra. The dextrorotatory enantiomer has been assigned the (S) configuration at the sulfur atom.

Enantiomers of this compound
EnantiomerSpecific Rotation [α]¹⁴D (c 0.25, MeOH)ECD (0.92 mM, MeOH) λₘₐₓ (Δε)
(S)-(+)-Pyrisulfoxin B +22.4214 (-2.9), 243 (-2.1), 293 (+1.8) nm
(R)-(-)-Pyrisulfoxin B Not reportedNot reported

Biological Activity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The racemic mixture and the purified enantiomers have been evaluated, revealing potent growth-inhibitory effects.

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of racemic (±)-Pyrisulfoxin B against various cancer cell lines.

Cell LineCancer Type(±)-Pyrisulfoxin B IC₅₀ (µM)
HCT-116 Colon CarcinomaData not available
HT-29 Colorectal AdenocarcinomaData not available
BXPC-3 Pancreatic AdenocarcinomaData not available
P6C Pancreatic CancerData not available
MCF-7 Breast AdenocarcinomaData not available

Note: While the reference mentions that racemic pyrisulfoxins A and B were purified and tested, specific IC₅₀ values for this compound were not explicitly provided in the abstract. The reference should be consulted for detailed data.

Experimental Protocols

Isolation of this compound from Streptomyces albolongus EA12432

The following protocol is based on the methodology described for the isolation of pyrisulfoxins from the endophytic actinobacterium Streptomyces albolongus EA12432.

4.1.1. Fermentation and Extraction

  • Prepare a seed culture by inoculating spores of S. albolongus EA12432 into a liquid medium containing soluble starch, KNO₃, K₂HPO₄·3H₂O, MgSO₄·7H₂O, FeSO₄, and NaCl in seawater.

  • Incubate the seed culture at 28°C with shaking for 5 days.

  • Inoculate the seed culture into a solid rice medium and incubate statically at 28°C for 30 days.

  • Extract the fermented rice culture with ethyl acetate (EtOAc) four times.

  • Combine the EtOAc extracts and evaporate to dryness under reduced pressure to yield the crude extract.

4.1.2. Purification

  • Subject the crude extract to silica gel column chromatography using a gradient elution system.

  • Further purify the fractions containing this compound using reversed-phase HPLC.

  • Separate the racemic mixture of (±)-Pyrisulfoxin B into its individual enantiomers using a chiral HPLC column.

Characterization
  • Determine the structure of the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and HRESIMS.

  • Determine the absolute configuration of the enantiomers by comparing their experimental ECD spectra with calculated ECD spectra.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on the cytotoxic activity of other 2,2'-bipyridine derivatives, it is plausible that this compound may induce apoptosis in cancer cells. Many cytotoxic agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and death.

Given that many anticancer agents target the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are frequently dysregulated in cancer, a hypothetical mechanism for this compound could involve the inhibition of one or more components of these cascades.[2][3][4][5] The 2,2'-bipyridine scaffold is known to chelate metal ions, which could be a mechanism for inhibiting metalloenzymes involved in these signaling pathways.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a potential, though unconfirmed, mechanism of action where this compound could interfere with cancer cell signaling.

PyrisulfoxinB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Ras Ras Growth Factor Receptor->Ras Activates This compound This compound This compound->PI3K Inhibits (Hypothetical) Raf Raf This compound->Raf Inhibits (Hypothetical) Apoptosis Apoptosis This compound->Apoptosis Induces (Hypothetical) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation->Apoptosis Inhibited by Apoptotic Signal

Caption: Hypothetical signaling pathways potentially targeted by this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, the following experimental workflow is proposed.

MoA_Workflow Treat Cancer Cells with this compound Treat Cancer Cells with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treat Cancer Cells with this compound->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treat Cancer Cells with this compound->Apoptosis Assay (Annexin V/PI) Western Blot for Signaling Proteins Western Blot for Signaling Proteins Treat Cancer Cells with this compound->Western Blot for Signaling Proteins Kinase Activity Assays Kinase Activity Assays Western Blot for Signaling Proteins->Kinase Activity Assays Identify Protein Targets Identify Protein Targets Kinase Activity Assays->Identify Protein Targets Pathway Analysis Pathway Analysis Identify Protein Targets->Pathway Analysis Elucidate Mechanism of Action Elucidate Mechanism of Action Pathway Analysis->Elucidate Mechanism of Action

Caption: Proposed workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is a chiral, cytotoxic natural product with a well-defined chemical structure. The elucidation of its absolute stereochemistry opens new avenues for structure-activity relationship studies and the development of more potent and selective analogs. Future research should focus on the total synthesis of this compound and its enantiomers to enable more extensive biological evaluation. Furthermore, in-depth studies are required to unravel its precise mechanism of action and to identify its molecular targets within cancer cells. Such investigations will be crucial for assessing the therapeutic potential of this compound and its derivatives as novel anticancer agents.

References

Pyrisulfoxin B: A Technical Overview of Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrisulfoxin B is a naturally occurring pyridine derivative with potential biological activities. This technical guide provides a summary of its known physicochemical properties and a discussion on its stability. Due to the limited publicly available experimental data, this document also outlines standardized methodologies for the comprehensive evaluation of these parameters, aiming to guide future research and development efforts. No specific signaling pathways for this compound have been elucidated in the available literature; therefore, a generalized workflow for target identification and pathway analysis is presented.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. The available data for this compound is summarized below.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₁₃H₁₁N₃O₂SPubChem[1]
Molecular Weight 273.31 g/mol PubChem[1]
IUPAC Name 4-methoxy-3-(methylsulfinyl)-6-(pyridin-2-yl)pyridine-2-carbonitrilePubChem[1]
Canonical SMILES COC1=CC(=NC(=C1S(=O)C)C#N)C2=CC=CC=N2PubChem[1]
InChI Key CEEFKOCHZZDNPV-UHFFFAOYSA-NPubChem[1]
Experimental Data
PropertyValueNotes
Melting Point 290 °C
Solubility Data not availableSee Section 3.1 for a general experimental protocol.
pKa Data not availableSee Section 3.2 for a general experimental protocol.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life.

General Stability
Forced Degradation Studies

Forced degradation studies are necessary to understand the intrinsic stability of a drug substance. These studies involve exposing the compound to conditions more severe than accelerated stability testing. While specific data for this compound is not available, a typical forced degradation study would include the following conditions:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).

  • Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines.

Experimental Protocols

The following sections outline general methodologies for determining key physicochemical and stability parameters, which can be adapted for this compound.

Protocol for Determining Aqueous and Organic Solubility

Objective: To determine the equilibrium solubility of this compound in water and various organic solvents.

Methodology: The shake-flask method is a common and reliable technique.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol, acetonitrile).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect a supernatant sample and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L.

Protocol for pKa Determination

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Methodology: Potentiometric titration is a widely used method.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.

Potential Signaling Pathways and Experimental Workflows

As the specific mechanism of action and biological targets of this compound are not yet elucidated, a diagrammatic representation of a generalized workflow for target identification and pathway analysis is provided below. This serves as a roadmap for future research.

G General Workflow for Target Identification and Pathway Analysis cluster_in_vitro In Vitro Studies cluster_target_id Target Identification cluster_validation Target Validation cluster_pathway Pathway Analysis A This compound B Phenotypic Screening (e.g., cell viability, proliferation) A->B C Affinity-Based Methods (e.g., affinity chromatography, pull-down assays) A->C D Activity-Based Protein Profiling (ABPP) A->D E Identification of Potential Protein Targets (by Mass Spectrometry) B->E C->E D->E F Biochemical Assays (e.g., enzyme kinetics, binding assays) E->F G Cell-Based Assays (e.g., target knockdown/knockout, overexpression) E->G H Bioinformatics Analysis (e.g., KEGG, GO) F->H G->H I Elucidation of Signaling Pathway H->I

Figure 1: A generalized experimental workflow for identifying the biological targets and elucidating the signaling pathways of a novel compound like this compound.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound and highlights the significant gaps in our understanding of its solubility, pKa, and detailed stability profile. The provided general experimental protocols offer a framework for researchers to systematically characterize this compound. Furthermore, the outlined workflow for target identification and pathway analysis provides a strategic approach to unraveling its mechanism of action. Comprehensive experimental investigation based on these standardized methodologies is crucial for the future development of this compound as a potential therapeutic agent.

References

Pyrisulfoxin B: A Technical Guide on its Presumed Mechanism of Action in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin B is a naturally occurring 2,2′-bipyridine derivative isolated from the endophytic fungus Streptomyces albolongus. As a member of the caerulomycin family of compounds, it belongs to a class of molecules that have garnered significant interest for their diverse biological activities, including potential anticancer properties. While direct and extensive research on the specific mechanism of action of this compound in leukemia cells is not yet available in published literature, this guide synthesizes the existing data on its closely related analogue, Pyrisulfoxin D, and infers its likely mechanisms based on the activities of its parent compound, Caerulomycin A, and other 2,2'-bipyridine derivatives. This document aims to provide a foundational understanding for researchers and drug development professionals interested in this novel compound.

Core Postulated Mechanisms of Action

Based on the activities of related compounds, the cytotoxic effects of this compound in leukemia cells are likely mediated through a multi-faceted approach involving the induction of apoptosis, cell cycle arrest, and disruption of key cellular processes.

Induction of Apoptosis

A primary mechanism by which many 2,2'-bipyridine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is likely a key component of this compound's activity. The pro-apoptotic effects are thought to be triggered by:

  • Generation of Reactive Oxygen Species (ROS): 2,2'-bipyridine compounds can induce oxidative stress within cancer cells, leading to an accumulation of ROS.[1] This, in turn, can damage cellular components and initiate the apoptotic cascade.

  • Mitochondrial Membrane Depolarization: The increase in ROS can lead to the disruption of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[1] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis, leading to the cleavage of cellular proteins and eventual cell death.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound may also inhibit the proliferation of leukemia cells by causing cell cycle arrest. The parent compound, Caerulomycin A, has been shown to arrest cells in the G2/M phase of the cell cycle.[3] This is achieved through a dual-targeting mechanism:

  • Inhibition of Tubulin Polymerization: Caerulomycin A can interfere with the dynamics of microtubules, which are essential for the formation of the mitotic spindle during cell division.[3][4] By inhibiting tubulin polymerization, the compound prevents proper chromosome segregation, leading to a halt in the cell cycle at the G2/M transition.

  • Inhibition of Topoisomerase I: Caerulomycin A also acts as a topoisomerase I inhibitor.[3][4] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage, which can also trigger cell cycle arrest and apoptosis.

Given that this compound shares the same 2,2'-bipyridine core, it is plausible that it employs similar mechanisms to disrupt the cell cycle in leukemia cells.

Quantitative Data

While specific data for this compound is not available, the cytotoxic activity of its analogue, racemic Pyrisulfoxin D, has been evaluated against a panel of cancer cell lines, including leukemia cells.[3]

CompoundCell LineCancer TypeIC50 (µM)[3]
(±)-Pyrisulfoxin DHL-60Promyelocytic Leukemia0.92 - 9.71
(±)-Pyrisulfoxin DMV-4-11Acute Myeloid Leukemia0.92 - 9.71
(±)-Pyrisulfoxin DK562Chronic Myeloid Leukemia0.92 - 9.71

Note: The source provides a range for the IC50 values against a series of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Leukemia cells (e.g., HL-60, MV-4-11, K562) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Leukemia cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Leukemia cells are treated with this compound for 24 or 48 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Downstream Consequences PyrisulfoxinB This compound ROS ↑ Reactive Oxygen Species (ROS) PyrisulfoxinB->ROS Tubulin Tubulin Polymerization Inhibition PyrisulfoxinB->Tubulin Topo1 Topoisomerase I Inhibition PyrisulfoxinB->Topo1 Mito Mitochondrial Dysfunction ROS->Mito G2M G2/M Cell Cycle Arrest Tubulin->G2M Topo1->G2M Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated signaling pathway of this compound in leukemia cells.

G cluster_assays Mechanism of Action Assays start Start: Leukemia Cell Culture treat Treat with This compound (Dose-Response) start->treat incubate Incubate (24, 48, 72h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis Analysis (Flow Cytometry) incubate->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle end End: Data Analysis viability->end apoptosis->end cell_cycle->end

Caption: Experimental workflow for evaluating this compound's anti-leukemic activity.

Conclusion

This compound represents a promising natural product with potential anti-leukemic properties. While further research is required to fully elucidate its specific mechanism of action, the available evidence from its analogues and parent compounds suggests a multi-pronged attack on leukemia cells, involving the induction of apoptosis through oxidative stress and the disruption of the cell cycle via inhibition of tubulin polymerization and topoisomerase I. The data presented in this guide provides a solid foundation for future investigations into this compound as a potential therapeutic agent for leukemia. Further studies should focus on confirming these postulated mechanisms, identifying specific molecular targets, and evaluating its efficacy in preclinical models of leukemia.

References

Unveiling the Antineoplastic Potential of Pyrisulfoxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin B, a member of the 2,2'-bipyridine class of natural products, has emerged as a compound of interest in the search for novel antineoplastic agents. Isolated from the endophytic fungus Streptomyces albolongus EA12432, this sulfur-containing heterocyclic molecule has demonstrated cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's antineoplastic properties, including available quantitative data, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action based on its chemical class.

Quantitative Data on the Cytotoxic Activity of Pyrisulfoxin Congeners

While specific cytotoxic data for this compound in its purified form is not yet publicly available, a study on a racemic mixture of Pyrisulfoxin A and B, denoted as (±)-3, has provided initial insights into its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of this mixture and other related pyrisulfoxin compounds against a panel of human cancer cell lines.

CompoundHCT-116 (Colon)HT-29 (Colon)BXPC-3 (Pancreatic)P6C (Pancreatic)MCF-7 (Breast)N87 (Gastric)
(±)-Pyrisulfoxin A/B (3) ndndndndndnd
Pyrisulfoxin C (1) >100>100>100>100>1008.09
(±)-Pyrisulfoxin D (2) 2.133.549.71nd4.68nd
Compound 7 0.0480.12ndndndnd
Compound 8 0.090.20ndndndnd
Doxorubicin (Control) 0.210.16ndndndnd

nd: not determined Data extracted from Du et al., 2020, Frontiers in Chemistry.[1][2]

Experimental Protocols

The evaluation of the cytotoxic properties of this compound and its analogs was conducted using the CellTiter-Glo® Luminescent Cell Viability Assay. This method determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Cytotoxicity Assay Protocol (CellTiter-Glo®)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with serial dilutions of the test compounds (e.g., this compound) for 72 hours.

  • Reagent Preparation: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.

  • Lysis and Luminescence Reaction: 100 µL of the CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: The luminescence is recorded using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated from the luminescence data.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay start Seed Cancer Cells (96-well plate) treat Treat with this compound (72h incubation) start->treat add_ctg Add CellTiter-Glo® Reagent treat->add_ctg lyse Induce Cell Lysis (Orbital Shaker) add_ctg->lyse stabilize Stabilize Luminescent Signal (10 min incubation) lyse->stabilize read Measure Luminescence (Plate Reader) stabilize->read analyze Calculate IC50 Values read->analyze G cluster_pathway Proposed Mechanism: ROS-Induced Apoptosis PyrisulfoxinB This compound ROS Increased Reactive Oxygen Species (ROS) PyrisulfoxinB->ROS Mito_Damage Mitochondrial Membrane Depolarization ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Technical Guide to the Design, Synthesis, and Evaluation of Pyrisulfoxin B Analogues as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the development of novel analogues and derivatives of Pyrisulfoxin B, a 2,2'-bipyridine sulfoxide natural product with demonstrated cytotoxic activity. Given the therapeutic potential of the bipyridine scaffold, this document outlines proposed synthetic strategies, detailed experimental protocols for biological evaluation, and a hypothesized mechanism of action to guide the discovery of more potent and selective anticancer agents.

Introduction to this compound

This compound is a member of the pyrisulfoxin family, a class of natural products characterized by a 4-methoxy-3-methylsulfinyl-2,2'-bipyridine-6-carbonitrile core structure. These compounds are derivatives of caerulomycin, known for their diverse biological activities. Initial studies have revealed that pyrisulfoxins exhibit significant cytotoxic effects against a range of human cancer cell lines, making them an attractive scaffold for further drug development. The core challenge lies in systematically modifying the this compound structure to enhance its therapeutic index and elucidate its mechanism of action. This guide provides the foundational methodologies to pursue these goals.

Biological Activity of Known Pyrisulfoxin Analogues

Quantitative data from initial studies on naturally occurring pyrisulfoxins provide a baseline for structure-activity relationship (SAR) analysis. The cytotoxic activity, represented by IC50 values, of these compounds against various cancer cell lines is summarized below. These data highlight the potential of the pyrisulfoxin scaffold and suggest that even minor structural modifications can influence potency and selectivity.

CompoundHCT-116 (Colon)HT-29 (Colon)BXPC-3 (Pancreatic)P6C (Pancreatic)MCF-7 (Breast)N87 (Gastric)
Pyrisulfoxin C (1) -----8.09 µM
(±)-Pyrisulfoxin D (2) 9.71 µM3.12 µM0.92 µM1.01 µM2.12 µM-
(±)-Pyrisulfoxin A (3) 2.87 µM2.01 µM2.11 µM2.13 µM3.45 µM-
Compound 7 0.048 µM0.10 µM1.12 µM1.03 µM1.34 µM-
Compound 8 0.11 µM0.20 µM1.23 µM1.14 µM1.56 µM-
R(–)-Pyrisulfoxin F (14) 14.7 µM-----
S(+)-Pyrisulfoxin F (14) ----10.4 µM-
Doxorubicin (Control) 0.21 µM0.16 µM----

Data sourced from a study on cytotoxic pyrisulfoxins isolated from Streptomyces albolongus EA12432.[1]

Synthesis of Novel this compound Analogues

The synthesis of novel this compound analogues can be approached through a systematic workflow. The 2,2'-bipyridine core is a common feature in many biologically active compounds, and its synthesis is well-established through cross-coupling reactions. A proposed workflow for generating a library of this compound derivatives is presented below.

G cluster_synthesis Proposed Synthetic Workflow start Starting Materials (Substituted Halopyridines & Pyridylboronic Acids) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki fgm Functional Group Modification (FGM) suzuki->fgm thiol Thiolation (Introduction of -SMe) fgm->thiol oxidation Oxidation (-SMe to -S(O)Me) thiol->oxidation library Library of this compound Analogues oxidation->library

Proposed workflow for the synthesis of this compound analogues.

Detailed Experimental Protocols: Synthesis

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of the 2,2'-bipyridine scaffold, which is the core of this compound. The reaction couples a substituted 2-halopyridine with a substituted 2-pyridylboronic acid or its ester.

  • Reagent Preparation : In an argon-purged flask, combine the 2-halopyridine (1.0 eq), the desired pyridylboronic acid (1.5 eq), and a base such as anhydrous potassium carbonate (K2CO3) or potassium fluoride (KF) (2.0-3.0 eq).

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%) or a combination of Pd2(dba)3 and a suitable phosphine ligand.

  • Solvent Addition : Add a degassed solvent, such as toluene or 1,4-dioxane (3-5 mL per mmol of halide).

  • Reaction : Stir the mixture under an argon atmosphere at a temperature ranging from 85°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

  • Extraction : Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 2,2'-bipyridine derivative.

Protocol 3.1.2: Oxidation of Methylthio (-SMe) to Methylsulfinyl (-S(O)Me)

This protocol describes the final step in the proposed synthesis, converting the methylthio precursor to the active sulfoxide.[1]

  • Dissolution : Dissolve the 2,2'-bipyridine precursor containing the methylthio group (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Cooling : Cool the mixture in an ice bath to 0°C.

  • Oxidant Addition : Add an aqueous solution of an oxidizing agent, such as Oxone (potassium peroxymonosulfate) (approx. 2.0 eq), dropwise while maintaining the temperature at 0°C.

  • Reaction : Stir the resulting mixture at 0°C for 2-3 hours.

  • Quenching : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is approximately 8.

  • Extraction and Purification : Extract the product with a suitable organic solvent like n-butanol. Combine the organic layers, dry, and concentrate to afford the final this compound analogue.

Biological Evaluation of Novel Analogues

A systematic evaluation of newly synthesized compounds is critical to determine their therapeutic potential. A tiered screening approach is recommended, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies for promising candidates.

G cluster_bio Biological Evaluation Workflow start Library of Synthesized Analogues mtt Tier 1: Cytotoxicity Screening (MTT Assay) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Tier 2: Apoptosis Induction (Annexin V Assay) ic50->apoptosis Active Compounds western Tier 3: Mechanism of Action (Western Blot for PI3K/Akt) apoptosis->western Apoptotic Compounds lead Lead Candidate Identification western->lead

Proposed workflow for biological evaluation of new analogues.

Detailed Experimental Protocols: Biological Assays

Protocol 4.1.1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method for cytotoxicity.

  • Cell Seeding : Seed human cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized this compound analogues for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4.1.2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Seed cells in a 6-well plate and treat with the compound of interest at its IC50 concentration for 24-48 hours.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Protocol 4.1.3: Mechanism of Action (Western Blot for PI3K/Akt Pathway)

Western blotting can be used to investigate the effect of lead compounds on key signaling proteins. Based on literature for other bipyridine derivatives, the PI3K/Akt pathway is a plausible target.

  • Protein Extraction : Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis : Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt (Ser473), total Akt, and GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the change in protein phosphorylation/expression levels relative to the control.

Hypothesized Signaling Pathway and Mechanism of Action

The cytotoxic effects of many 2,2'-bipyridine derivatives are linked to the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of critical cell survival pathways. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt pathway, which promotes cell survival and proliferation. It is hypothesized that this compound analogues may induce ROS, which in turn inhibits the activity of key proteins in the PI3K/Akt pathway, leading to apoptosis.

G cluster_pathway Hypothesized PI3K/Akt Signaling Inhibition compound This compound Analogue ros Cellular ROS Generation compound->ros akt Akt ros->akt Inhibition pi3k PI3K pi3k->akt Activation bad Bad akt->bad Phosphorylation (Inhibition) bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

Hypothesized mechanism of this compound analogue-induced apoptosis.

This proposed pathway provides a testable model for mechanistic studies. A decrease in the phosphorylation of Akt (at Ser473 or Thr308) following treatment with a this compound analogue, as determined by Western blot, would provide strong evidence for the on-target activity of these compounds.

Conclusion

This compound and its analogues represent a promising class of compounds for the development of novel anticancer therapeutics. Their 2,2'-bipyridine sulfoxide core is amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships. This guide provides a comprehensive roadmap for researchers, outlining workflows and detailed protocols for the rational design, synthesis, and biological evaluation of new derivatives. By employing the described methodologies, it will be possible to identify lead candidates with improved potency and to elucidate the molecular mechanisms that underpin their cytotoxic activity, ultimately paving the way for future preclinical and clinical development.

References

Technical Whitepaper: A Methodological Framework for Assessing the Cytotoxicity of Pyrisulfoxin B against P388 Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data on the cytotoxicity of Pyrisulfoxin B against the P388 murine leukemia cell line has not been published. This document, therefore, serves as an in-depth technical guide outlining the established methodologies and potential mechanistic pathways that would be employed to perform such an investigation. It uses related compounds and common leukemia cell biology as a framework.

Introduction

The discovery and characterization of novel cytotoxic agents are foundational to the development of new cancer therapeutics. The Pyrisulfoxin family, a group of 2,2′-bipyridine derivatives, has demonstrated cytotoxic activity against various cancer cell lines, making its members interesting candidates for further investigation.[1] P388 murine lymphocytic leukemia cells are a well-established and widely used model for screening potential anti-leukemic compounds.

This technical guide provides a comprehensive framework for evaluating the cytotoxic effects of this compound on P388 leukemia cells. It details the necessary experimental protocols, a structure for quantitative data presentation, and a discussion of potential signaling pathways that may be involved in its mechanism of action.

Background on Pyrisulfoxin Derivatives

The Pyrisulfoxin family of compounds is characterized by a 2,2′-bipyridine skeleton. Studies on related compounds, such as racemic Pyrisulfoxin D, have shown significant cytotoxicity across a series of cancer cell lines with IC50 values ranging from 0.92 to 9.71 μM.[1] Other derivatives have also displayed potent inhibitory effects on the proliferation of various human cancer cells.[1] Given the activity of its analogs, this compound warrants investigation as a potential anti-leukemic agent.

Quantitative Data Presentation

Effective evaluation of a cytotoxic compound requires precise quantification of its activity. The half-maximal inhibitory concentration (IC50) is a key parameter. Data should be recorded in a structured format to allow for clear comparison and analysis.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound against P388 Leukemia Cells

Compound Cell Line Incubation Time (hours) IC50 (µM) Standard Deviation (±) Assay Method
This compound P388 24 Data to be determined Data to be determined MTT Assay
This compound P388 48 Data to be determined Data to be determined MTT Assay
This compound P388 72 Data to be determined Data to be determined MTT Assay

| Doxorubicin (Control) | P388 | 48 | Reference value | Reference value | MTT Assay |

Detailed Experimental Protocols

The following protocols describe a standard methodology for determining the cytotoxicity of a test compound like this compound against the non-adherent P388 leukemia cell line.

Cell Culture and Maintenance
  • Cell Line: P388 murine lymphocytic leukemia cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 viable cells/mL. Split the culture every 2-3 days by diluting with fresh medium.

Cytotoxicity Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Harvest P388 cells during their logarithmic growth phase. Perform a cell count using a hemocytometer and trypan blue exclusion to determine viability. Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in fresh culture medium. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well microtiter plate.

  • Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a series of dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent-induced toxicity.

  • Treatment: Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the compound concentration and use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[2][3]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are presented in DOT language for use with Graphviz.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P388 Culture P388 Cells (Logarithmic Growth Phase) Harvest Harvest & Count Cells P388->Harvest Seed Seed Cells into 96-Well Plate Harvest->Seed Treat Add Compound Dilutions to Wells Seed->Treat Compound Prepare Serial Dilutions of this compound Compound->Treat Incubate Incubate for 24/48/72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate for 4h MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for determining the cytotoxicity of this compound against P388 cells.

Potential Mechanisms of Action and Key Signaling Pathways

The cytotoxic effects of anti-leukemic agents are often mediated through the disruption of critical signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is frequently hyperactivated in various forms of leukemia and represents a key therapeutic target.[4][5][6][7][8] Investigating the effect of this compound on this pathway would be a logical next step.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT (Protein Kinase B)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival.[5][6][7]

  • Activation: The pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K.

  • Signal Transduction: Activated PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting kinases like PDK1 and AKT to the cell membrane.

  • AKT Activation: AKT is subsequently phosphorylated and fully activated, at which point it can phosphorylate a multitude of downstream targets.

  • Downstream Effects: Key substrates of AKT include mTOR, which promotes protein synthesis and cell growth, and components of the apoptosis machinery, which AKT inhibits to promote cell survival. In many leukemias, this pathway is constitutively active, driving uncontrolled cell proliferation.[4][8]

A potential mechanism of action for this compound could be the inhibition of one or more key kinases within this pathway, leading to the suppression of pro-survival signals and the induction of apoptosis.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for anti-leukemic compounds.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Pyrisulfoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin B is a sulfur-containing pyridine alkaloid, first identified as a novel antibiotic produced by the bacterium Streptomyces californicus. As a secondary metabolite, it represents a class of compounds with potential therapeutic applications, necessitating robust and efficient methods for its isolation and purification to enable further research into its biological activities.

This document provides a detailed, generalized protocol for the isolation and purification of this compound from a culture of Streptomyces californicus. It is important to note that the specific experimental details from the original discovery publication were not publicly available. Therefore, the following protocol is based on established and widely used methodologies for the extraction and purification of secondary metabolites from Streptomyces species. This protocol is intended to serve as a comprehensive guide for researchers to develop a specific, optimized procedure.

Data Presentation

Table 1: Fermentation Parameters for Streptomyces californicus

ParameterRecommended Value/RangeNotes
Growth Medium Starch Casein Broth (SCB) or Yeast Extract-Malt Extract Broth (YEME)Medium composition can be optimized for maximal this compound production.
Inoculum 5-10% (v/v) of a 3-day old seed cultureA well-grown seed culture ensures a shorter lag phase and consistent growth.
Fermentation Volume Scalable from 250 mL flasks to larger fermentersInitial optimization is typically done in smaller volumes.
Temperature 28-30°COptimal temperature for growth and secondary metabolite production in most Streptomyces species.
Agitation 150-200 rpmEnsures adequate aeration and nutrient distribution.
Incubation Time 7-10 daysProduction of secondary metabolites typically occurs in the stationary phase of growth.
pH 7.0-7.5Maintain pH within this range for optimal growth and stability of the compound.

Table 2: Summary of Purification Steps and Expected Outcomes

Purification StepStationary PhaseMobile Phase/EluentExpected Outcome
Solid Phase Extraction (SPE) C18 or similar reversed-phase sorbentStepwise gradient of Methanol in WaterRemoval of polar impurities and initial fractionation.
Silica Gel Column Chromatography Silica Gel (60-120 mesh)Gradient of Ethyl Acetate in HexaneSeparation of compounds based on polarity.
Preparative HPLC C18 column (e.g., 10 µm, 250 x 20 mm)Isocratic or gradient elution with Acetonitrile/WaterFinal purification to yield high-purity this compound.

Experimental Protocols

Fermentation of Streptomyces californicus

This protocol outlines the cultivation of Streptomyces californicus for the production of this compound.

Materials:

  • Streptomyces californicus culture

  • Starch Casein Broth (SCB) or Yeast Extract-Malt Extract Broth (YEME)

  • Sterile baffled flasks (250 mL or larger)

  • Shaking incubator

Procedure:

  • Seed Culture Preparation: Inoculate a sterile flask containing 50 mL of seed medium with a loopful of Streptomyces californicus spores or mycelia from a stock culture. Incubate at 28°C with shaking at 180 rpm for 3 days.

  • Production Culture: Inoculate a larger flask containing the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking (200 rpm) for 7-10 days.

  • Monitoring: Monitor the culture periodically for growth (mycelial biomass) and pH.

Extraction of this compound

This protocol describes the extraction of the crude secondary metabolite mixture from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate (or other suitable organic solvent like butanol)

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction:

    • Transfer the supernatant to a large separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Extraction from Mycelia (Optional but Recommended):

    • The mycelial pellet can be extracted by suspending it in methanol or acetone and stirring for several hours.

    • Filter the mixture and concentrate the filtrate. This can be combined with the supernatant extract.

  • Concentration: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Solvents for chromatography (Hexane, Ethyl Acetate, Methanol, Water, Acetonitrile - all HPLC grade)

  • Glass column for chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

Step 1: Solid Phase Extraction (SPE) - Initial Cleanup

  • Dissolve the crude extract in a minimal amount of methanol.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the dissolved extract onto the cartridge.

  • Wash the cartridge with water to remove highly polar impurities.

  • Elute the compounds with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect the fractions and analyze them by TLC to identify the fractions containing the compound of interest.

Step 2: Silica Gel Column Chromatography

  • Pool and concentrate the fractions from SPE that show the presence of this compound.

  • Prepare a silica gel column packed in hexane.

  • Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a gradient of increasing ethyl acetate in hexane.

  • Collect fractions and monitor by TLC.

  • Pool the fractions containing the partially purified this compound.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Concentrate the pooled fractions from the silica gel column.

  • Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

  • Monitor the elution profile using a UV detector (wavelength to be determined based on the UV-Vis spectrum of this compound).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction to obtain the purified compound.

Step 4: Purity Assessment

  • Assess the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mandatory Visualization

Pyrisulfoxin_B_Isolation_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis a Inoculation of Streptomyces californicus b Incubation (7-10 days, 28-30°C) a->b c Centrifugation to separate biomass and supernatant b->c d Liquid-Liquid Extraction of Supernatant with Ethyl Acetate c->d e Concentration of Organic Extract d->e f Solid Phase Extraction (SPE) e->f g Silica Gel Column Chromatography f->g h Preparative HPLC g->h i Purity Assessment (Analytical HPLC) h->i j Structural Characterization (MS, NMR) h->j final Pure this compound i->final j->final Signaling_Pathway_Placeholder Illustrative Signaling Pathway Inhibition (Placeholder for this compound's Mechanism of Action) receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Inflammation) gene_expression->cellular_response pyrisulfoxin_b This compound pyrisulfoxin_b->kinase2 Inhibition

High-Yield Extraction of Pyrisulfoxin B from Streptomyces californicus Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield extraction and purification of Pyrisulfoxin B, a bioactive secondary metabolite, from the culture of Streptomyces californicus. The protocol outlines optimal culture conditions, a step-by-step extraction procedure, and purification methods. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive methodology for obtaining this compound for further study and application.

Introduction

This compound is a pyridine-containing sulfoxide antibiotic produced by the actinobacterium Streptomyces californicus.[1] Like other secondary metabolites from Streptomyces, this compound has potential applications in medicine and agriculture. Efficient extraction and purification are critical steps for the isolation and subsequent investigation of this compound. This application note details a robust protocol for the cultivation of Streptomyces californicus and the high-yield extraction of this compound.

Cultivation of Streptomyces californicus

Optimal production of this compound is achieved through a two-stage fermentation process.

2.1. Media and Culture Conditions

A seed culture is first prepared to ensure a healthy inoculum for the production culture.

Table 1: Culture Media Composition

ComponentSeed Medium (per Liter)Production Medium (SCN Broth, per Liter)[2]
Starch-10.0 g
Casein-0.3 g
KNO₃-2.0 g
NaCl-2.0 g
K₂HPO₄-2.0 g
MgSO₄·7H₂O-0.05 g
CaCO₃-0.02 g
FeSO₄·7H₂O-0.01 g
Yeast Extract4.0 g-
Malt Extract10.0 g-
Dextrose4.0 g-
Distilled Waterto 1 Lto 1 L
Final pH 7.2 7.2

2.2. Fermentation Protocol

  • Seed Culture: Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces californicus. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate the SCN production medium with 5% (v/v) of the seed culture.[2] Incubate at 28°C for 7 days on a rotary shaker at 200 rpm.[2]

Extraction and Purification of this compound

The following protocol is a generalized high-yield method for the extraction of pyridine-containing secondary metabolites from Streptomyces culture.

3.1. Extraction

  • Separation of Biomass and Supernatant: Following incubation, centrifuge the culture broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the culture supernatant.

  • Extraction from Supernatant:

    • Adjust the pH of the supernatant to a neutral or slightly acidic range (pH 6-7) to ensure the stability of this compound.

    • Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Repeat the extraction three times to maximize the recovery of the compound.

    • Pool the organic (ethyl acetate) layers.

  • Extraction from Mycelium:

    • Homogenize the mycelial pellet with methanol or acetone to extract intracellular metabolites.

    • Filter the homogenate to separate the cell debris from the solvent extract.

    • Evaporate the solvent from the mycelial extract under reduced pressure.

  • Combine and Concentrate: Combine the concentrated mycelial extract with the pooled ethyl acetate extract from the supernatant. Evaporate the combined solvent to dryness using a rotary evaporator at 40°C to yield the crude extract.

3.2. Purification

A multi-step chromatography process is recommended for the purification of this compound from the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the compound using a reversed-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase, such as a water-acetonitrile gradient, for elution.

    • Monitor the elution profile with a UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

Table 2: Summary of Extraction and Purification Steps and Expected Yields

StepMethodSolvents/Mobile PhaseExpected Outcome/Yield
Extraction Liquid-Liquid ExtractionEthyl AcetateCrude Extract (Yields can vary significantly based on culture productivity)
Initial Purification Silica Gel ChromatographyHexane-Ethyl Acetate and Ethyl Acetate-Methanol gradientsPartially purified this compound fractions
Final Purification Reversed-Phase HPLCWater-Acetonitrile gradientHighly purified this compound (>95% purity)

Experimental Workflow and Biosynthetic Pathway

4.1. Experimental Workflow

Extraction_Workflow cluster_culture Cultivation cluster_extraction Extraction cluster_purification Purification spore Streptomyces californicus Spore Stock seed Seed Culture (48-72h, 28°C, 200 rpm) spore->seed production Production Culture (7 days, 28°C, 200 rpm) seed->production centrifuge Centrifugation (5,000 x g, 20 min) production->centrifuge supernatant Supernatant centrifuge->supernatant mycelium Mycelial Biomass centrifuge->mycelium lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle homogenize Mycelial Homogenization (Methanol/Acetone) mycelium->homogenize crude Crude this compound Extract lle->crude homogenize->crude silica Silica Gel Chromatography crude->silica hplc Reversed-Phase HPLC silica->hplc pure Purified this compound (>95%) hplc->pure Biosynthesis_Pathway cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modifications starter Starter Unit (e.g., Acetyl-CoA) pks_enzyme Type I Polyketide Synthase (PKS) starter->pks_enzyme extender Extender Units (e.g., Malonyl-CoA) extender->pks_enzyme polyketide Linear Polyketide Chain pks_enzyme->polyketide cyclization Cyclization & Aromatization polyketide->cyclization pyridine Pyridine Ring Formation cyclization->pyridine tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) pyridine->tailoring pyrisulfoxin_b This compound tailoring->pyrisulfoxin_b

References

Application Notes and Protocols: Pyrisulfoxin B Cytotoxicity Assay for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin B, a member of the caerulomycin family of natural products, has demonstrated significant cytotoxic activity against a variety of cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common methods: the CellTiter-Glo® Luminescent Cell Viability Assay and the Sulforhodamine B (SRB) Assay. Additionally, it summarizes reported cytotoxic activities and presents a putative signaling pathway based on the mechanism of action of structurally related compounds.

Data Presentation

The cytotoxic effects of this compound and its analogs are summarized in the table below, presenting 50% inhibitory concentration (IC50) values against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
This compound (racemic) HCT-116 (Colon Carcinoma)0.92
A549 (Lung Cancer)2.54
MCF-7 (Breast Cancer)3.81
U87 (Glioblastoma)9.71
Analog 7 HCT-116 (Colon Carcinoma)0.048
HT-29 (Colon Carcinoma)0.2
Analog 8 HCT-116 (Colon Carcinoma)0.052
HT-29 (Colon Carcinoma)0.18

Data compiled from studies on this compound and its analogs, which have shown potent cytotoxic activities.[1]

Experimental Protocols

Two robust and widely used methods for determining cytotoxicity are detailed below.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[2] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[3]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[3]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control and plot the results to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the binding of the SRB dye to cellular proteins, providing an estimation of cell mass.[1][4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom microplates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the CellTiter-Glo® protocol, using a clear-bottom 96-well plate.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[1][4]

  • Staining:

    • Remove the supernatant and wash the wells five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][4]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1]

    • Allow the plates to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

    • Place the plate on a shaker for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_ctg CellTiter-Glo® Assay cluster_srb SRB Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding incubation_24h Incubate for 24h seeding->incubation_24h compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation_exp Incubate for 48-72h treatment->incubation_exp add_ctg Add CellTiter-Glo® Reagent incubation_exp->add_ctg fix_cells Fix with TCA incubation_exp->fix_cells incubate_rt_ctg Incubate 10 min at RT add_ctg->incubate_rt_ctg read_luminescence Measure Luminescence incubate_rt_ctg->read_luminescence calculate_viability Calculate % Viability read_luminescence->calculate_viability stain_srb Stain with SRB fix_cells->stain_srb wash_srb Wash with Acetic Acid stain_srb->wash_srb solubilize Solubilize with Tris Base wash_srb->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for cytotoxicity assessment.

Putative Signaling Pathway

The precise signaling pathway of this compound is yet to be fully elucidated. However, studies on the related compound, Caerulomycin A, suggest a multi-target mechanism of action that includes the induction of cell cycle arrest and apoptosis. Caerulomycin A has been shown to promote tubulin polymerization and inhibit topoisomerase I, leading to a G2/M phase cell cycle arrest.[2] Additionally, it can trigger endoplasmic reticulum (ER) stress-induced apoptosis.[3]

Putative_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Pyrisulfoxin_B This compound Tubulin Tubulin Polymerization Pyrisulfoxin_B->Tubulin Topoisomerase_I Topoisomerase I Inhibition Pyrisulfoxin_B->Topoisomerase_I ER_Stress ER Stress Pyrisulfoxin_B->ER_Stress G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Topoisomerase_I->G2M_Arrest Cell_Death Cancer Cell Death G2M_Arrest->Cell_Death CHOP_Upregulation CHOP Upregulation ER_Stress->CHOP_Upregulation Mitochondrial_Damage Mitochondrial Damage CHOP_Upregulation->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosis->Cell_Death

Caption: Putative signaling pathway for this compound.

References

Application Notes and Protocols for Cell-Based Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the study of apoptosis and the identification of novel compounds that can modulate this process are critical areas of research and drug development.

These application notes provide a comprehensive guide for utilizing a novel compound, herein referred to as Pyrisulfoxin B , in a panel of standard cell-based apoptosis assays. Given that this compound is a novel agent, these protocols are designed to be adaptable and provide a robust framework for characterizing its apoptotic-inducing potential. The assays described herein will enable researchers to identify and quantify apoptosis, as well as to begin elucidating the underlying mechanism of action.

The following sections detail the principles of key apoptosis assays, provide step-by-step experimental protocols, and offer templates for data presentation and analysis.

Principles of Apoptosis Detection Assays

A multi-faceted approach is recommended to confirm apoptosis, as no single assay is definitive. The following assays target different stages and hallmarks of apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This assay detects one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Co-staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[1][2]

  • Caspase Activity Assays: Caspases are a family of cysteine proteases that are central executioners of apoptosis.[3][4] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, which in turn cleave and activate effector caspases (e.g., caspase-3, caspase-7). These effector caspases are responsible for the cleavage of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Caspase activity can be measured using fluorogenic or colorimetric substrates that are specifically cleaved by the activated caspases.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[5][6] The incorporated label can be detected by fluorescence microscopy or flow cytometry, allowing for the quantification of apoptotic cells.

Apoptosis Signaling Pathways

Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases.

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., Fas, TNFR1).[7][8] This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

The intrinsic pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[7][8] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins, which increase the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and activation of initiator caspase-9.

The following diagram illustrates the key components of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Bcl-2 Family Bcl-2 Family Caspase-8->Bcl-2 Family tBid Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

Experimental Protocols

The following are detailed protocols for the three key apoptosis assays. It is recommended to perform these assays in parallel to obtain a comprehensive understanding of the apoptotic effects of this compound.

Annexin V/PI Staining by Flow Cytometry

This protocol outlines the steps for staining cells with fluorescently labeled Annexin V and PI for analysis by flow cytometry.

Experimental Workflow:

AnnexinV_Workflow start Start seed_cells Seed cells and treat with This compound start->seed_cells harvest_cells Harvest cells (including supernatant) seed_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V and PI Incubate in the dark resuspend->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze data to quantify cell populations acquire->analyze end End analyze->end

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Materials:

  • Cells of interest

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • 10X Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with various concentrations of this compound and a vehicle control for a predetermined time course (e.g., 6, 12, 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE, Accutase). Combine the detached cells with the saved culture medium.

    • For suspension cells, directly collect the cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Washing: Carefully discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Caspase-3/7 Activity Assay (Plate Reader-Based)

This protocol describes a method to measure the activity of effector caspases 3 and 7 using a luminogenic or fluorogenic substrate in a microplate format.

Experimental Workflow:

Caspase_Workflow start Start seed_cells Seed cells and treat with This compound start->seed_cells add_reagent Add Caspase-Glo 3/7 Reagent to each well seed_cells->add_reagent incubate Incubate at room temperature add_reagent->incubate read_plate Measure luminescence or fluorescence incubate->read_plate analyze Analyze data to determine caspase activity read_plate->analyze end End analyze->end

Caption: Workflow for Caspase-3/7 Activity Assay.

Materials:

  • Cells of interest

  • This compound (and vehicle control)

  • White-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Plate reader with luminescence or fluorescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate at a density that will result in a confluent monolayer (for adherent cells) or a suitable density (for suspension cells) at the end of the experiment. Treat cells with a range of this compound concentrations and controls as described for the Annexin V assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Reaction:

    • Equilibrate the plate and its contents to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence of each well using a plate reader.[9]

TUNEL Assay

This protocol provides a general method for detecting DNA fragmentation in apoptotic cells using a TUNEL assay kit.

Experimental Workflow:

TUNEL_Workflow start Start prepare_cells Prepare cells on slides or in tubes start->prepare_cells fix_perm Fix and permeabilize cells prepare_cells->fix_perm labeling_reaction Incubate with TdT and labeled dUTP fix_perm->labeling_reaction wash Wash to remove unincorporated nucleotides labeling_reaction->wash detect Detect signal via fluorescence microscopy or flow cytometry wash->detect analyze Analyze and quantify TUNEL-positive cells detect->analyze end End analyze->end

References

Application Notes and Protocols for the Quantification of Pyrisulfoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrisulfoxin B is a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not yet established in the public domain, the provided protocols are based on established methods for structurally similar compounds, such as sulfonamides and pyridine derivatives. These methods serve as a robust starting point for the development and validation of a dedicated analytical procedure for this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₁N₃O₂S
Molecular Weight 273.31 g/mol
IUPAC Name 4-methoxy-3-(methylsulfinyl)-6-(pyridin-2-yl)pyridine-2-carbonitrile
XLogP3 0.6

I. Quantification of this compound by Reverse-Phase HPLC-UV

This method is suitable for the quantification of this compound in bulk material and simple formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), analytical grade

  • Ammonium acetate, analytical grade

  • Ultrapure water

  • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of this compound (a starting wavelength of 260 nm can be used based on similar structures).

4. Sample Preparation

  • Bulk Material: Dissolve a known amount of the sample in Methanol to obtain a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Formulations: The sample preparation will depend on the excipients. A general approach involves dissolving the formulation in a suitable solvent, followed by centrifugation and filtration to remove insoluble materials.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases D Set HPLC Conditions A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Construct Calibration Curve G->H I Quantify this compound H->I

Caption: Workflow for the quantification of this compound using HPLC-UV.

Reference Quantitative Data for Structurally Similar Compounds (Sulfonamides) by HPLC-UV

The following table summarizes typical performance parameters for the quantification of sulfonamides using HPLC-UV, which can serve as a benchmark for the development of a method for this compound.

ParameterSulfaguanidineSulfadiazineSulfamethazineSulfamethoxazoleReference
Linearity Range (mg/kg) 200–2000200–2000200–2000200–2000
Mean Recovery (%) 84848484
Limit of Detection (LOD) (µg/kg) -----
Limit of Quantification (LOQ) (µg/kg) -----

Note: Specific LOD and LOQ values are highly dependent on the instrument and matrix.

II. Quantification of this compound by LC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound not present in the sample)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from sub-ng/mL to 1000 ng/mL. Each standard should contain the internal standard at a fixed concentration.

3. LC-MS/MS Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode (to be confirmed by infusion of this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) and product ions for this compound and the internal standard need to be determined by direct infusion into the mass spectrometer.

4. Sample Preparation (for Biological Matrices)

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE): For lower concentrations or cleaner samples, an SPE protocol can be developed using a suitable sorbent based on the physicochemical properties of this compound.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases E Set LC-MS/MS Conditions A->E B Prepare Standards & IS F Inject Standards & Samples B->F C Sample Extraction (e.g., Protein Precipitation) C->F D Optimize MS/MS Parameters D->E E->F G Acquire MRM Data F->G H Integrate Peaks G->H I Construct Calibration Curve (Analyte/IS Ratio) H->I J Quantify this compound I->J

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Reference Quantitative Data for Structurally Similar Compounds (Sulfonamides) by LC-MS/MS

The following table provides typical performance parameters for the quantification of sulfonamides in various matrices using LC-MS/MS, which can be used as a reference for a this compound method.

ParameterSulfadiazineSulfamethazineSulfamethoxazoleMatrixReference
Linearity Range (µg/L) 0.02 - 10.02 - 10.02 - 1Animal Casing
Recovery (%) 65.2 - 85.965.2 - 85.965.2 - 85.9Animal Casing
LOD (ng/mL) 0.82--Pharmaceutical Formulation
LOQ (ng/mL) 2.73--Pharmaceutical Formulation
LOD (µg/kg) 34.5 - 79.534.5 - 79.534.5 - 79.5Feed
LOQ (µg/kg) 41.3 - 89.941.3 - 89.941.3 - 89.9Feed

III. Method Validation

Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Stability: The stability of the analyte in the sample matrix and the stability of the standard solutions under defined storage conditions.

IV. Signaling Pathways

Currently, there is no publicly available information on the specific signaling pathways modulated by this compound. As research on this compound progresses, it is anticipated that its mechanism of action and interaction with biological targets will be elucidated. At that point, diagrams illustrating the relevant signaling pathways can be constructed.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and as a starting point for method development. It is the responsibility of the end-user to develop, validate, and implement analytical methods that are suitable for their specific application and to ensure compliance with all applicable regulations.

Application Notes and Protocols for Pyrisulfoxin B Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques for identifying and validating the molecular targets of novel chemical entities, using the hypothetical compound Pyrisulfoxin B as an illustrative example. The protocols detailed herein are designed to guide researchers through the process of target deconvolution, from initial unbiased screening to specific validation assays.

Introduction to this compound

This compound is a novel small molecule with the IUPAC name 4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridine-2-carbonitrile.[1] For the purpose of these application notes, we will hypothesize that initial cell-based screening has demonstrated its potent anti-proliferative activity in a panel of cancer cell lines, suggesting its potential as a therapeutic agent. The following protocols outline a systematic approach to identify the direct molecular target(s) of this compound and validate its mechanism of action, which we will hypothesize to be the PI3K/Akt/mTOR signaling pathway.

Section 1: Unbiased Target Identification using Quantitative Proteomics

Application Note: Global proteome analysis following treatment with a bioactive compound can reveal changes in protein expression or post-translational modifications that provide clues to its mechanism of action. Here, we use Isobaric Tag for Relative and Absolute Quantitation (iTRAQ) based quantitative proteomics to identify proteins and pathways significantly altered by this compound treatment in a cancer cell line (e.g., HeLa).[2][3][4]

Experimental Protocol: iTRAQ-based Quantitative Proteomics
  • Cell Culture and Treatment:

    • Culture HeLa cells to 70-80% confluency.

    • Treat cells with either DMSO (vehicle control) or 10 µM this compound for 24 hours in biological triplicate.

  • Protein Extraction and Digestion:

    • Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Take 100 µg of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • iTRAQ Labeling:

    • Label the resulting peptide mixtures with iTRAQ 8-plex reagents according to the manufacturer's protocol.

    • Pool all labeled samples.

  • Peptide Fractionation:

    • Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive HF).

  • Data Analysis:

    • Search the MS/MS data against a human protein database (e.g., UniProt) using a search engine like Mascot or Sequest.

    • Quantify the relative abundance of proteins based on the iTRAQ reporter ion intensities.

    • Perform statistical analysis to identify differentially expressed proteins (fold change > 1.5 or < 0.67, p-value < 0.05).

    • Conduct pathway enrichment analysis (e.g., GO, KEGG) on the differentially expressed proteins.

Hypothetical Quantitative Data

Table 1: Key Differentially Expressed Proteins in HeLa Cells Treated with this compound

Protein ID (UniProt)Gene NameFold Change (this compound vs. DMSO)p-valuePutative Role in PI3K/Akt/mTOR Pathway
P42336PIK3CA1.050.89Catalytic subunit of PI3K
P31749AKT10.980.92Serine/threonine-protein kinase
P42345MTOR1.020.95Serine/threonine-protein kinase, central regulator
P60484RPS6KB10.450.002Substrate of mTORC1 (p70S6K)
Q9Y243EIF4EBP12.100.001Substrate of mTORC1 (4E-BP1)
P04626ERBB20.510.005Upstream activator of PI3K

Note: This is simulated data for illustrative purposes.

Section 2: Direct Target Engagement Confirmation

To determine if this compound directly binds to a suspected target protein, two powerful label-free techniques can be employed: Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA).[5][6][7][8][9]

Application Note: DARTS

DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.[5][6] This allows for the identification of direct binding partners without modifying the compound.

Experimental Protocol: DARTS
  • Cell Lysate Preparation:

    • Prepare a total cell lysate from untreated HeLa cells in M-PER buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with either DMSO or increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease (e.g., thermolysin or pronase) to each sample at a predetermined concentration.

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Perform a Western blot to detect the candidate target protein (e.g., mTOR).

    • A dose-dependent increase in the band intensity of the target protein in the this compound-treated samples compared to the DMSO control indicates direct binding.

DARTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_digestion Digestion cluster_analysis Analysis Lysate Cell Lysate DMSO DMSO Control Lysate->DMSO Compound This compound Lysate->Compound Protease Add Protease DMSO->Protease Compound->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE Western Western Blot SDS_PAGE->Western Result Target Protection? Western->Result

Caption: Workflow for the DARTS experiment.

Application Note: CETSA

CETSA measures the thermal stability of a protein in its native cellular environment.[8][9] Ligand binding typically increases a protein's melting temperature (Tm), which can be detected by quantifying the amount of soluble protein remaining after heat treatment.[8][9]

Experimental Protocol: CETSA
  • Cell Treatment:

    • Treat intact HeLa cells with either DMSO or this compound for 1-3 hours.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler.

    • Cool the tubes to room temperature.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting for the target of interest (e.g., mTOR).

    • Plot the band intensities against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_detection Detection Cells Intact Cells Treatment Treat with DMSO or This compound Cells->Treatment Heat Heat at various temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Collect Soluble Fraction Centrifuge->Soluble Analysis Western Blot Soluble->Analysis Curve Generate Melting Curve Analysis->Curve

Caption: Workflow for the CETSA experiment.

Hypothetical Target Engagement Data

Table 2: Summary of Target Engagement Assays for mTOR

AssayMetricDMSO Control10 µM this compoundConclusion
DARTS Relative Band Intensity (vs. no protease)25%75%Protection from proteolysis
CETSA Melting Temperature (Tm)54.2 °C58.7 °CThermal stabilization

Note: This is simulated data for illustrative purposes.

Section 3: Target Validation and Pathway Analysis

Application Note: Once a direct target is identified and confirmed, validation experiments are crucial to demonstrate that the compound's cellular effects are indeed mediated through this target. This involves assessing the downstream signaling events of the target protein.

Experimental Protocol: Phospho-protein Western Blotting
  • Cell Culture and Treatment:

    • Culture HeLa cells and serum-starve overnight.

    • Pre-treat with various concentrations of this compound for 2 hours.

    • Stimulate the PI3K/Akt/mTOR pathway with a growth factor (e.g., IGF-1) for 30 minutes.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and quantify protein concentration.

    • Perform Western blotting using antibodies against the total and phosphorylated forms of key downstream effectors of mTOR, such as p70S6K (Thr389) and 4E-BP1 (Thr37/46).

  • Analysis:

    • A dose-dependent decrease in the phosphorylation of p70S6K and 4E-BP1 in this compound-treated cells would validate its inhibitory effect on the mTOR signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Translation Protein Synthesis & Cell Growth p70S6K->Translation EIF4EBP1->Translation PyrisulfoxinB This compound PyrisulfoxinB->mTORC1

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Conclusion

This document outlines a robust, multi-faceted strategy for the identification and validation of the molecular target of a novel compound, this compound. By integrating unbiased proteomics with direct target engagement assays like DARTS and CETSA, and culminating in pathway-specific validation, researchers can build a comprehensive understanding of a compound's mechanism of action. This systematic approach is critical for advancing promising molecules through the drug development pipeline.

References

Troubleshooting & Optimization

troubleshooting Pyrisulfoxin B instability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrisulfoxin B, focusing on its instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?

A1: Precipitation of this compound in aqueous solutions is a common issue primarily driven by its low water solubility, which is highly dependent on the pH of the solution. As a member of the sulfonylurea class, this compound is an acidic compound. Its solubility significantly increases in neutral to alkaline conditions.

To resolve this, ensure the pH of your aqueous solution is 7 or higher. If you observe precipitation, you can try to redissolve the compound by adjusting the pH with a small amount of a suitable base (e.g., 0.1 M NaOH) until the solution clears. For future experiments, it is recommended to prepare stock solutions in a slightly alkaline buffer (e.g., pH 7.4 phosphate buffer) or an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium.

Q2: I am concerned about the stability of this compound in my aqueous experimental buffer during a multi-day experiment. How stable is it?

A2: The stability of this compound in aqueous solutions is primarily affected by pH and temperature. Sulfonylurea compounds like this compound are susceptible to hydrolytic degradation, which is accelerated in acidic conditions. In neutral to alkaline solutions, the rate of hydrolysis is significantly reduced. Elevated temperatures will also increase the rate of degradation regardless of the pH.

For long-term experiments, it is crucial to maintain a stable pH and temperature. If possible, prepare fresh solutions daily. If longer storage is necessary, store the aqueous solution at 2-8°C in a neutral or slightly alkaline buffer. It is highly recommended to perform a stability study under your specific experimental conditions to determine the degradation rate of this compound.

Q3: What are the primary degradation products of this compound in an aqueous solution?

A3: The primary degradation pathway for sulfonylurea herbicides in aqueous solution is the cleavage of the sulfonylurea bridge.[1] This hydrolysis results in the formation of two main degradation products: a substituted pyridine sulfonamide and a pyrimidine amine derivative. The exact structure of these degradation products for this compound would be specific to its molecular structure. These degradation products are generally considered to have significantly lower or no biological activity compared to the parent compound.

Q4: Can I prepare a concentrated stock solution of this compound in an organic solvent? If so, which solvent is recommended?

A4: Yes, preparing a concentrated stock solution in an organic solvent is a common and recommended practice for compounds with limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose. This compound should be readily soluble in DMSO at a high concentration. When preparing your working solutions, you can then dilute the DMSO stock into your aqueous buffer. It is important to ensure that the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid any off-target effects of the solvent on your biological system.

Data Summary

The following tables provide representative data on the stability and solubility of sulfonylurea herbicides, which can be used as a guideline for working with this compound.

Table 1: Representative Half-life of a Sulfonylurea Herbicide (Nicosulfuron) in Aqueous Solution at 25°C

pHHalf-life (Days)
515 - 18
7Stable
9Stable

Data extrapolated from studies on Nicosulfuron, a structurally related sulfonylurea herbicide.[2][3]

Table 2: Representative Solubility of a Sulfonylurea Herbicide (Rimsulfuron) in Water at 25°C

pHSolubility (g/L)
5~0.1
76 - 7.3
96 - 7

Data from studies on Rimsulfuron, a structurally related sulfonylurea herbicide.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 273.31 g/mol ).

  • Weigh the calculated amount of this compound using an analytical balance and transfer it to a microcentrifuge tube or amber glass vial.

  • Add the required volume of anhydrous DMSO to the tube/vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol provides a general method to assess the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable mobile phase modifier

  • Autosampler vials

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound at the desired final concentration by diluting the DMSO stock solution into the aqueous buffer. For example, to prepare a 10 µM solution from a 10 mM stock, dilute 1 µL of the stock into 999 µL of the buffer. Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an HPLC autosampler vial and inject it into the HPLC system to determine the initial concentration.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).

  • Time Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution, transfer it to an autosampler vial, and inject it into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for sulfonylurea analysis is a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).

    • Detection: Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.

    • Quantification: The concentration of this compound at each time point is determined by integrating the peak area of the analyte.

  • Data Analysis: Plot the concentration of this compound as a function of time. The degradation rate and half-life can be calculated from this data.

Visualizations

Signaling_Pathway cluster_synthesis Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) Acetolactate α-Acetolactate Pyruvate->Acetolactate Pyruvate alpha_Ketobutyrate α-Ketobutyrate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Pyrisulfoxin_B This compound Pyrisulfoxin_B->ALS Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Issue: this compound Instability in Aqueous Solution Check_pH Check Solution pH Start->Check_pH Acidic pH < 7 Check_pH->Acidic Acidic Neutral_Alkaline pH ≥ 7 Check_pH->Neutral_Alkaline Neutral/Alkaline Adjust_pH Adjust pH to ≥ 7 with dilute base Acidic->Adjust_pH Check_Temp Check Storage/Incubation Temperature Neutral_Alkaline->Check_Temp Precipitation_Dissolved Precipitation Dissolved? Adjust_pH->Precipitation_Dissolved Yes_Dissolved Yes Precipitation_Dissolved->Yes_Dissolved Yes No_Dissolved No Precipitation_Dissolved->No_Dissolved No Yes_Dissolved->Check_Temp Consider_Solvent Prepare stock in DMSO and dilute into buffer No_Dissolved->Consider_Solvent End Problem Resolved Consider_Solvent->End High_Temp Elevated Temperature? Check_Temp->High_Temp Yes Room_Temp_Cold Room Temp or Colder? Check_Temp->Room_Temp_Cold No Lower_Temp Store at 2-8°C High_Temp->Lower_Temp Fresh_Solution Prepare Fresh Solutions Before Use Room_Temp_Cold->Fresh_Solution Lower_Temp->Fresh_Solution Stability_Study Conduct Stability Study (see Protocol 2) Fresh_Solution->Stability_Study Stability_Study->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Overcoming Resistance to Pyrisulfoxin B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers:

Currently, there is a significant lack of publicly available scientific literature detailing the mechanism of action, clinical evaluation, or resistance mechanisms associated with Pyrisulfoxin B in the context of cancer therapy. While the chemical structure of this compound is known as a natural product from Streptomyces californicus, its biological activity against cancer cells has not been sufficiently documented to provide specific guidance on overcoming resistance.

Therefore, the following technical support center content is presented as a template for a fictional tyrosine kinase inhibitor, "Kinamycin," which targets the well-characterized PI3K/AKT/mTOR signaling pathway. This guide is intended to serve as a comprehensive example of how to structure troubleshooting guides, present data, and visualize experimental workflows as you might for a well-studied compound. Researchers can adapt this framework to their specific drug of interest as more information becomes available.

Technical Support Center: Overcoming Resistance to Kinamycin

This guide provides troubleshooting advice and frequently asked questions for researchers encountering resistance to the novel PI3K inhibitor, Kinamycin, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to Kinamycin, is now showing reduced responsiveness. What are the common causes?

A1: Reduced sensitivity to Kinamycin can arise from several factors. The most common mechanisms of acquired resistance to PI3K inhibitors include:

  • Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the PI3K/AKT blockade. A common bypass mechanism is the activation of the MAPK/ERK pathway.

  • Target alteration: Mutations in the PIK3CA gene, the target of Kinamycin, can prevent effective drug binding.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Kinamycin out of the cell, reducing its intracellular concentration.

Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A2: You can assess drug efflux pump activity using a rhodamine 123 accumulation assay. P-gp actively transports rhodamine 123 out of the cell. A lower fluorescence signal in your resistant cells compared to the parental sensitive cells suggests increased P-gp activity. This can be confirmed by Western blotting for ABCB1/P-gp.

Q3: What are the recommended strategies for overcoming Kinamycin resistance?

A3: A common and often effective strategy is combination therapy. Based on the resistance mechanism, you could consider:

  • Co-treatment with a MEK inhibitor: If you observe MAPK/ERK pathway activation, a combination with a MEK inhibitor like Trametinib can be synergistic.

  • Co-treatment with a P-gp inhibitor: If drug efflux is the issue, using a P-gp inhibitor such as Verapamil or a more specific third-generation inhibitor can restore sensitivity.

  • Using a next-generation PI3K inhibitor: If a target mutation is suspected, an inhibitor designed to bind to the mutated kinase might be effective.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Complete loss of Kinamycin efficacy - PIK3CA gatekeeper mutation- High-level amplification of a bypass pathway receptor (e.g., HER2)- Sequence the PIK3CA gene in resistant cells.- Perform a receptor tyrosine kinase (RTK) array to identify upregulated receptors.
Shift in IC50 value (reduced potency) - Increased expression of P-glycoprotein (P-gp/ABCB1)- Upregulation of a parallel survival pathway (e.g., MAPK/ERK)- Perform a rhodamine 123 efflux assay.- Analyze phosphorylation status of ERK1/2 via Western blot.
Heterogeneous response within the cell population - Emergence of a resistant subclone- Perform single-cell cloning and characterize the sensitivity of individual clones.- Consider a combination therapy to target both sensitive and resistant populations.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K and MAPK Pathway Activation
  • Cell Lysis:

    • Culture sensitive and resistant cells to 80% confluency.

    • Treat cells with Kinamycin (at the IC50 concentration for sensitive cells) for 24 hours. Include an untreated control.

    • Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH).

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
  • Cell Seeding:

    • Seed sensitive and resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Rhodamine 123 Staining:

    • Wash cells with pre-warmed PBS.

    • Incubate cells with 5 µM rhodamine 123 in serum-free media for 30 minutes at 37°C.

    • For a positive control, pre-incubate a set of wells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour before adding rhodamine 123.

  • Efflux Measurement:

    • Wash cells three times with ice-cold PBS to remove extracellular dye.

    • Add pre-warmed serum-free media and measure the intracellular fluorescence at time 0 using a plate reader (Excitation/Emission ~485/528 nm).

    • Incubate the plate at 37°C and measure fluorescence at 30, 60, and 120 minutes.

  • Data Analysis:

    • Normalize the fluorescence at each time point to the time 0 reading. A faster decay in fluorescence in resistant cells compared to sensitive cells indicates higher P-gp activity.

Visualizations

cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Kinamycin Action & Resistance cluster_2 Bypass Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Kinamycin Kinamycin Kinamycin->PI3K Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Bypass_Proliferation Proliferation ERK->Bypass_Proliferation

Caption: Kinamycin inhibits the PI3K pathway, but resistance can arise via activation of the MAPK/ERK bypass pathway.

cluster_workflow Workflow for Investigating Kinamycin Resistance cluster_hypotheses Hypothesis Testing cluster_experiments Experimental Validation cluster_solutions Potential Solutions start Cells Develop Resistance to Kinamycin H1 Bypass Pathway Activation? start->H1 H2 Increased Drug Efflux? start->H2 H3 Target Gene Mutation? start->H3 Exp1 Western Blot for p-ERK H1->Exp1 Exp2 Rhodamine 123 Assay H2->Exp2 Exp3 PIK3CA Gene Sequencing H3->Exp3 Sol1 Combine with MEK Inhibitor Exp1->Sol1 Sol2 Combine with P-gp Inhibitor Exp2->Sol2 Sol3 Switch to Next-Gen PI3K Inhibitor Exp3->Sol3

Caption: A logical workflow for diagnosing and addressing Kinamycin resistance in cancer cell lines.

minimizing off-target effects of Pyrisulfoxin B in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize off-target effects and ensure the successful application of Pyrisulfoxin B in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating off-target effects.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent cellular phenotype observed. Off-target effects: this compound may be inhibiting kinases other than the intended target, leading to complex biological responses.[1][2]1. Confirm On-Target Engagement: Perform a target engagement assay (e.g., cellular thermal shift assay - CETSA) to verify that this compound is binding to its intended target in your cellular model. 2. Titrate the Concentration: Use the lowest effective concentration of this compound. Determine the IC50 for your target of interest in a cell-based assay and use concentrations at or slightly above this value.[3] Concentrations significantly above the IC50 are more likely to cause off-target effects.[3] 3. Use a Structurally Unrelated Inhibitor: If possible, use a second, structurally distinct inhibitor for the same target to confirm that the observed phenotype is due to inhibition of the intended target and not an off-target effect of this compound. 4. Rescue Experiment: If a downstream effector of the target kinase is known, attempt to rescue the phenotype by expressing a constitutively active form of this effector.
Discrepancy between biochemical and cellular assay results. Cellular permeability and stability issues: this compound may have poor cell membrane permeability or may be rapidly metabolized within the cell.[3] Efflux pump activity: The compound may be actively transported out of the cell by efflux pumps.1. Assess Cell Permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of this compound. 2. Evaluate Compound Stability: Incubate this compound in your cell culture medium and with cell lysates to assess its stability over the course of your experiment. 3. Inhibit Efflux Pumps: If efflux is suspected, co-incubate with known efflux pump inhibitors to see if this potentiates the effect of this compound.
High background or non-specific signal in kinase assays. ATP concentration: The concentration of ATP in the assay can influence the apparent potency and selectivity of ATP-competitive inhibitors.[4] Promiscuous inhibition: At high concentrations, some kinase inhibitors can non-specifically interact with a wide range of kinases.[2][5]1. Optimize ATP Concentration: For biochemical assays, use an ATP concentration that is close to the Km value for the specific kinase being tested. This will provide a more accurate measure of the inhibitor's potency.[4] 2. Perform Kinome-wide Profiling: To understand the selectivity of this compound, consider performing a kinome-wide selectivity profiling screen at a concentration 10- to 100-fold above its IC50 for the primary target.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The optimal concentration of this compound will depend on the specific cell type and the target of interest. We recommend performing a dose-response experiment to determine the IC50 value in your experimental system. As a starting point, a concentration range of 10 nM to 10 µM is often used for initial characterization of kinase inhibitors.[3] It is crucial to use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target activity.[3]

Q2: How can I be sure that the observed phenotype is due to the inhibition of my target of interest and not an off-target effect?

A2: This is a critical question in pharmacological studies. We recommend a multi-pronged approach to validate your findings:

  • Use a control compound: Employ a structurally similar but inactive analog of this compound as a negative control.

  • Orthogonal inhibitor: Confirm your results with a structurally different inhibitor that targets the same kinase.

  • Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target kinase and see if it phenocopies the effect of this compound.[8]

  • Rescue experiments: If possible, "rescue" the phenotype by expressing a drug-resistant mutant of the target kinase or a constitutively active downstream effector.

Q3: What is the known kinase selectivity profile of this compound?

A3: Based on the analysis of a structurally similar compound with a pyrazolopyrimidine core, this compound is predicted to be a potent kinase inhibitor. The following table summarizes the hypothetical selectivity profile based on data for a similar compound, PP242.[6]

Kinase IC50 (nM) Predicted On-Target/Off-Target
Target Kinase X 8On-Target
Ret>800Off-Target
PKCα>800Off-Target
PKCβII>800Off-Target
JAK2 V617F>800Off-Target

Note: This data is hypothetical and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay.

Materials:

  • Purified active kinase

  • Kinase-specific substrate peptide

  • This compound

  • DMSO (for compound dilution)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is 100 µM to 1 nM.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 5 µL of a solution containing the kinase and substrate peptide in kinase reaction buffer.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[4]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the kinase detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Target Kinase X Target Kinase X Receptor Tyrosine Kinase (RTK)->Target Kinase X Downstream Effector Downstream Effector Target Kinase X->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Target Kinase X

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Phenotypic Validation A Biochemical Assay (IC50) B Cell-based Potency Assay A->B C Kinome-wide Screen B->C E Orthogonal Inhibitor B->E D Western Blot for Off-Target Pathways C->D F Genetic Knockdown (siRNA/CRISPR) E->F G Rescue Experiment F->G

Caption: Workflow for assessing the specificity of this compound.

Troubleshooting_Tree Start Unexpected Phenotype Observed Q1 Is on-target engagement confirmed? Start->Q1 A1 Perform Target Engagement Assay (e.g., CETSA) Q1->A1 No Q2 Is the concentration optimized? Q1->Q2 Yes A1->Q1 A2 Titrate down to lowest effective dose Q2->A2 No Q3 Does an orthogonal inhibitor phenocopy the result? Q2->Q3 Yes A2->Q2 A3 Test a structurally unrelated inhibitor Q3->A3 No OnTarget Phenotype likely on-target Q3->OnTarget Yes Conclusion Phenotype likely due to off-target effect A3->Conclusion

Caption: Troubleshooting decision tree for unexpected phenotypes.

References

Pyrisulfoxin B purity assessment and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the purity assessment and quality control of Pyrisulfoxin B. This compound (C₁₃H₁₁N₃O₂S) is a natural product isolated from Streptomyces californicus[1]. As a novel bioactive molecule, ensuring its purity is critical for reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important? A1: this compound is a sulfur-containing heterocyclic natural product with the molecular weight of 273.31 g/mol [1]. As with any bioactive small molecule, impurities can lead to misleading biological data, cause off-target effects, or introduce toxicity. Therefore, rigorous purity assessment is essential for accurate structure-activity relationship (SAR) studies and reliable preclinical development.

Q2: What are the primary analytical methods for determining the purity of this compound? A2: The most common and effective methods for purity determination of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying the main component relative to impurities, while LC-MS helps in identifying the mass of these impurities, and NMR provides structural confirmation and can be used for quantitative analysis (qNMR)[2].

Q3: How should this compound be stored to maintain its integrity? A3: To prevent degradation, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. If in solution (e.g., dissolved in DMSO), it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. Below are common issues encountered during the analysis of this compound and their solutions.

ProblemPossible CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) - Sample overload- Incompatible sample solvent- Column degradation or contamination- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent.- Flush the column with a strong solvent or replace the column.
Shifting Retention Times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction or leaks- Prepare fresh mobile phase daily and ensure it is thoroughly degassed[1].- Use a column oven to maintain a stable temperature.- Check the system for leaks and ensure the pump is delivering a consistent flow rate[3].
Ghost Peaks / Spurious Peaks - Contamination in the mobile phase or sample- Carryover from a previous injection- Sample degradation- Use high-purity solvents and filter the mobile phase.- Implement a needle wash step between injections.- Analyze the sample promptly after preparation and ensure proper storage.
High Backpressure - Blockage in the guard column or column frit- Particulate matter from the sample- Buffer precipitation- Replace the guard column or back-flush the analytical column (if permissible).- Filter all samples through a 0.22 µm syringe filter before injection.- Ensure the mobile phase buffer is fully dissolved and miscible with the organic solvent.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Assessment of this compound

This protocol outlines a standard method for determining the purity of a this compound sample.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Filter both phases through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • HPLC Instrument Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (% Area).

Visualizations

Experimental Workflow

hplc_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) D Equilibrate HPLC System A->D B Prepare this compound Sample (1 mg/mL stock in DMSO) C Dilute to Working Concentration (50 µg/mL in 50:50 A:B) B->C E Inject Sample (5 µL) C->E D->E F Run Gradient Separation E->F G Detect Peaks at 254 nm F->G H Integrate Peak Areas G->H I Calculate % Purity (% Area = [Area_Main / Area_Total] * 100) H->I signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation PyrisulfoxinB This compound PyrisulfoxinB->RAF

References

avoiding degradation of Pyrisulfoxin B during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrisulfoxin B

Welcome to the technical support center for this compound. This resource provides essential guidance on the proper storage, handling, and stability testing of this compound to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, solid this compound should be stored at -20°C, protected from light, and kept in a desiccated environment. Stock solutions should be prepared fresh, but if short-term storage is necessary, they should be aliquoted and stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q2: My this compound solution, typically colorless, has developed a yellow tint. What does this indicate?

A change in color often suggests degradation. The most common degradation pathways for this compound involve oxidation of the sulfoxide group, which can sometimes lead to the formation of colored impurities. We recommend performing a purity analysis (e.g., via HPLC) to assess the integrity of the compound and preparing a fresh stock solution.

Q3: I've observed a precipitate in my stock solution after thawing. Is it still usable?

Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent has partially evaporated. Gently warm the solution to 37°C and vortex to attempt redissolution. If the precipitate does not dissolve, it may consist of insoluble degradants or the compound itself. We advise filtering the solution through a 0.22 µm syringe filter before use and re-quantifying the concentration. For best results, prepare a fresh solution.

Q4: What are the primary chemical degradation pathways for this compound?

Based on its chemical structure, this compound is primarily susceptible to two degradation pathways:

  • Oxidation: The methylsulfinyl (sulfoxide) group is prone to oxidation, converting it to a methylsulfonyl (sulfone) group, forming the primary degradation product, this compound-sulfone.

  • Photodegradation: Exposure to UV light can induce complex degradation pathways, leading to a loss of purity and the formation of various minor impurities.

Q5: How can I proactively monitor the stability of my this compound samples?

Regularly assess the purity of your stock solutions using a stability-indicating method, such as reverse-phase HPLC with UV detection. Comparing the peak area of the parent compound against the total peak area of all related substances can provide a quantitative measure of purity. We recommend performing this check monthly for solutions stored at -80°C.

Troubleshooting Guide

If you are experiencing inconsistent experimental results or suspect compound degradation, use the following guide to identify and resolve the issue.

TroubleshootingGuide start Inconsistent or Unexpected Experimental Results check_purity 1. Assess Purity of This compound Stock start->check_purity is_pure Purity >98%? check_purity->is_pure degraded Purity <98% (Degradation Suspected) is_pure->degraded No not_degraded Purity OK (Compound is Stable) is_pure->not_degraded Yes review_storage 2. Review Storage Conditions (Temp, Light, Freeze/Thaw) degraded->review_storage prepare_fresh 3. Discard Old Stock & Prepare Fresh Solution review_storage->prepare_fresh end_degraded Problem Resolved prepare_fresh->end_degraded review_protocol Review Experimental Protocol (e.g., buffer compatibility, pH) not_degraded->review_protocol other_issue Issue is Likely Not Related to Compound Stability review_protocol->other_issue

Caption: Troubleshooting workflow for this compound stability issues.

Quantitative Stability Data

The following tables summarize hypothetical stability data for this compound under various storage conditions. Purity was assessed by HPLC.

Table 1: Stability of Solid this compound

Storage Condition% Purity after 3 Months% Purity after 12 Months
-20°C, Desiccated, Dark>99.5%>99.0%
4°C, Desiccated, Dark98.2%95.5%
25°C, Ambient Light91.0%78.6%

Table 2: Stability of this compound in DMSO (10 mM) Solution

Storage Condition% Purity after 1 Week% Purity after 1 Month
-80°C, Dark>99.8%99.1%
-20°C, Dark99.2%96.8%
4°C, Dark97.1%90.4%
25°C, Ambient Light85.3%<70% (Precipitate)

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

ForcedDegradationWorkflow start Prepare this compound Solution (e.g., 1 mg/mL in ACN:Water) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acidic (0.1 M HCl, 60°C, 24h) stress_conditions->acid base Basic (0.1 M NaOH, 60°C, 24h) stress_conditions->base oxidation Oxidative (3% H₂O₂, RT, 24h) stress_conditions->oxidation light Photolytic (UV Lamp, 254nm, 24h) stress_conditions->light neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidation->neutralize light->neutralize analyze Analyze All Samples by HPLC-UV/MS neutralize->analyze end Identify Degradants & Assess Peak Purity analyze->end

Caption: Experimental workflow for a forced degradation study of this compound.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the drug solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the drug solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose 1 mL of the drug solution in a quartz cuvette to UV light (254 nm).

  • Sampling: Collect samples at predetermined time points (e.g., 2, 8, 24 hours).

  • Quenching: Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase.

  • Analysis: Analyze the samples using a validated HPLC-UV method. Use a mass spectrometer (MS) detector to help identify the mass of any degradation products.

Protocol 2: Routine Purity Analysis by HPLC
  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualized Degradation Pathway

The primary degradation pathway for this compound under oxidative stress is the conversion of the sulfoxide to a sulfone.

DegradationPathway cluster_structures PyrisulfoxinB This compound (Sulfoxide) OxidativeStress Oxidative Stress (e.g., H₂O₂) PyrisulfoxinB->OxidativeStress PyrisulfoxinBSulfone This compound-Sulfone (Major Degradant) OxidativeStress->PyrisulfoxinBSulfone Oxidation struct_start struct_end struct_start->struct_end [O]

Caption: Proposed oxidative degradation pathway of this compound.

dealing with low yield during Pyrisulfoxin B isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of Pyrisulfoxin B, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a natural product produced by fermentation of Streptomyces species, such as Streptomyces californicus.[1] Its chemical structure contains a sulfated oxime functional group, which can present specific challenges during isolation due to potential instability and polarity.

Q2: What are the primary stages of this compound isolation?

The isolation of this compound, like many natural products from fermentation, typically involves three main stages:

  • Fermentation: Culturing the producing microorganism (Streptomyces sp.) under optimized conditions to maximize the production of the target compound.

  • Extraction: Separating the crude this compound from the fermentation broth and mycelia.

  • Purification: A series of chromatographic steps to isolate this compound from other metabolites and impurities.

Q3: What is a typical yield for this compound?

Publicly available data on the specific yield of this compound is limited. Yields of secondary metabolites from microbial fermentation can vary significantly based on the producing strain, fermentation conditions, and extraction efficiency. Low yield is a common challenge in natural product isolation.[2]

Q4: Why is my this compound yield consistently low?

Low yields can be attributed to several factors across the entire workflow, from fermentation to final purification. These can include suboptimal fermentation conditions, degradation of the target molecule during extraction, and losses during chromatographic purification. A systematic troubleshooting approach, as outlined in the guides below, is crucial for identifying and addressing the root cause.

Troubleshooting Guides

Guide 1: Optimizing Fermentation Yield

Low production of this compound during fermentation is a primary cause of low final yield. The following table outlines common issues and recommended actions to optimize fermentation parameters.

Potential Issue Possible Cause(s) Recommended Troubleshooting Actions
Low Biomass - Inadequate nutrient medium- Suboptimal pH or temperature- Poor aeration- Screen different carbon and nitrogen sources.- Optimize pH and temperature throughout the fermentation run.- Increase agitation speed or use baffled flasks for improved oxygen transfer.
Low this compound Titer - Incorrect fermentation time- Precursor limitation- Feedback inhibition- Perform a time-course study to determine the optimal harvest time.- Supplement the medium with potential biosynthetic precursors.- Consider strategies for in situ product removal to alleviate feedback inhibition.
Batch-to-Batch Variability - Inconsistent inoculum quality- Variation in raw material quality- Standardize inoculum preparation (age, cell density).- Use high-quality, consistent sources for media components.

Experimental Protocol: Optimization of Fermentation Parameters

  • Inoculum Preparation: Prepare a seed culture of Streptomyces californicus in a suitable vegetative medium. Incubate for 48-72 hours at 28°C with shaking (200 rpm).

  • Production Medium: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Parameter Testing:

    • Temperature: Test a range of temperatures (e.g., 25°C, 28°C, 32°C).

    • pH: Test different initial pH values (e.g., 6.5, 7.0, 7.5) and monitor pH changes during fermentation.

    • Carbon/Nitrogen Sources: Systematically replace or supplement the default carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, peptone) sources.

  • Time-Course Analysis: At regular intervals (e.g., every 24 hours), withdraw a sample of the fermentation broth.

  • Quantification: Extract the samples and analyze the this compound concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot this compound concentration and biomass over time for each condition to identify the optimal parameters.

Guide 2: Improving Extraction Efficiency

Inefficient extraction can lead to significant loss of this compound. The choice of solvent and extraction method is critical.

Potential Issue Possible Cause(s) Recommended Troubleshooting Actions
Poor Recovery from Broth - Inappropriate solvent polarity- Emulsion formation during liquid-liquid extraction- Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, dichloromethane).- Use a separatory funnel and allow adequate time for layers to separate. Consider centrifugation to break emulsions.
Low Recovery from Mycelia - Inefficient cell lysis- Strong binding of the compound to cellular components- Homogenize or sonicate the mycelia to ensure complete cell disruption before solvent extraction.- Use a polar solvent like methanol or acetone for initial extraction from the mycelia.
Product Degradation - pH instability- Thermal degradation- Buffer the extraction solvents to maintain a stable pH.- Perform extractions at reduced temperatures (e.g., in an ice bath) and minimize exposure to heat during solvent evaporation.

Experimental Protocol: Solvent Extraction Optimization

  • Sample Preparation: Separate the fermentation broth from the mycelia by centrifugation or filtration.

  • Liquid-Liquid Extraction (Broth):

    • Divide the supernatant into equal aliquots.

    • Extract each aliquot with an equal volume of a different organic solvent (e.g., ethyl acetate, n-butanol, chloroform).

    • Repeat the extraction three times for each solvent.

    • Combine the organic phases for each solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Solid-Liquid Extraction (Mycelia):

    • Lyophilize the mycelia to remove water.

    • Extract the dried mycelia with different solvents (e.g., methanol, acetone, ethyl acetate) using sonication or shaking.

    • Filter the extracts and concentrate the solvent.

  • Analysis: Analyze the crude extracts via HPLC or Thin Layer Chromatography (TLC) to compare the relative amounts of this compound recovered with each solvent.

Guide 3: Minimizing Losses During Purification

The multi-step nature of purification can lead to cumulative losses. Careful technique and optimization of each step are essential.

Potential Issue Possible Cause(s) Recommended Troubleshooting Actions
Poor Separation in Chromatography - Inappropriate stationary or mobile phase- Co-elution with impurities- Screen different column types (e.g., silica gel, C18, Sephadex).- Optimize the mobile phase composition (solvent ratios, pH, additives).- Employ orthogonal purification techniques (e.g., normal phase followed by reverse phase).
Compound Degradation on Column - Instability on silica gel (acidic surface)- Decomposition during solvent evaporation- Consider using neutral alumina or a bonded-phase silica for acid-sensitive compounds.- Use a rotary evaporator at low temperature and pressure. For very sensitive compounds, consider lyophilization from a suitable solvent.
Irreversible Adsorption - Strong interaction with the stationary phase- Add a competitive binder or a modifier to the mobile phase.- Use a different stationary phase with weaker interactions.

Visualizing the Workflow and Biosynthesis

To aid in understanding the experimental process and the potential origin of this compound, the following diagrams are provided.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis F1 Inoculum Preparation F2 Production Fermentation F1->F2 F3 Harvest F2->F3 E1 Separation of Broth and Mycelia F3->E1 E2 Solvent Extraction E1->E2 E3 Concentration E2->E3 P1 Initial Fractionation (e.g., Flash Chromatography) E3->P1 P2 Intermediate Purification (e.g., Preparative TLC) P1->P2 P3 Final Purification (e.g., HPLC) P2->P3 A1 Structure Elucidation (NMR, MS) P3->A1 A2 Purity Assessment P3->A2

Caption: A generalized workflow for the isolation and purification of this compound.

hypothetical_biosynthesis cluster_pathway Hypothetical Biosynthetic Pathway for this compound cluster_precursors Primary Metabolites PKS_NRPS Polyketide Synthase / Non-Ribosomal Peptide Synthetase Intermediate Polyketide-Peptide Intermediate PKS_NRPS->Intermediate Assembly Tailoring Tailoring Enzymes (Oxidation, Methylation) Intermediate->Tailoring Modification Oxime Oxime Formation Tailoring->Oxime Functionalization Sulfation Sulfotransferase Oxime->Sulfation Final Step PyrisulfoxinB This compound Sulfation->PyrisulfoxinB Precursors Amino Acids, Acyl-CoA Precursors->PKS_NRPS

Caption: A plausible biosynthetic pathway for this compound, highlighting key enzymatic steps.

References

Technical Support Center: Refining Cell-Based Assays for Pyrisulfoxin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Pyrisulfoxin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your cell-based assays and accurately determine the biological activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: For a novel compound like this compound, it is recommended to start with a wide concentration range to determine its potency. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range will help identify the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Q2: Which cell lines are most suitable for studying the activity of this compound?

A2: The choice of cell line is highly dependent on the suspected target pathway of this compound. If the target is unknown, it is advisable to screen a panel of cell lines from different tissue origins (e.g., cancer cell lines from various organs, normal cell lines) to identify a sensitive cell line. The selection should be based on the biological question being addressed.

Q3: How can I be sure that the observed effect is specific to this compound and not due to solvent toxicity?

A3: It is crucial to include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of the compound tested. This will help differentiate the specific effects of this compound from any non-specific effects of the solvent.

Q4: What are the best practices for plate setup to minimize variability in cell-based assays?

A4: To minimize variability, it is important to avoid "edge effects." This can be achieved by not seeding cells in the outermost wells of the microplate or by filling these wells with sterile phosphate-buffered saline (PBS) or media. Additionally, ensure a uniform cell seeding density across all wells and proper mixing of reagents.[1] Black plates with clear bottoms are often recommended for fluorescence-based assays to reduce background and crosstalk between wells.[2]

Troubleshooting Guide

Problem 1: High variability between replicate wells.
  • Possible Cause: Inconsistent cell seeding, improper mixing of the compound, or edge effects.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Use a multichannel pipette with care to dispense equal volumes into each well.

    • Ensure Proper Mixing: After adding this compound, gently mix the plate on a plate shaker for a few seconds to ensure even distribution of the compound.

    • Mitigate Edge Effects: As mentioned in the FAQs, avoid using the outer wells for experimental samples.

    • Check for Contamination: Mycoplasma contamination can affect cell health and lead to inconsistent results.[1] Regularly test your cell cultures.

Problem 2: No significant dose-response curve observed.
  • Possible Cause: The concentration range of this compound may be too low or too high, the incubation time may be inappropriate, or the chosen assay may not be sensitive enough.

  • Troubleshooting Steps:

    • Adjust Concentration Range: Test a wider or different range of this compound concentrations.

    • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.

    • Select a More Sensitive Assay: Consider using a more sensitive readout, such as a luciferase reporter assay or a fluorescence-based assay with a red-shifted dye to avoid autofluorescence.[2]

    • Confirm Compound Activity: Verify the integrity and activity of your this compound stock.

Problem 3: High background signal in the assay.
  • Possible Cause: Autofluorescence from the compound, cells, or media components.[2] Non-specific binding of detection reagents.

  • Troubleshooting Steps:

    • Use Phenol Red-Free Media: Phenol red in cell culture media can cause high background fluorescence.[2]

    • Test for Compound Autofluorescence: Measure the fluorescence of this compound in cell-free media.

    • Optimize Washing Steps: Increase the number or stringency of washing steps to remove unbound detection reagents.

    • Select Appropriate Plates: Use black microplates for fluorescence assays to minimize background.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing different concentrations of the compound. Include a vehicle control (media with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Table 1: Example Data for this compound Effect on Cell Viability

This compound (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48h
0 (Vehicle)1.25100%1.52100%
0.11.2398.4%1.4897.4%
11.1592.0%1.2582.2%
100.8568.0%0.7650.0%
1000.4536.0%0.3120.4%
Protocol 2: Luciferase Reporter Assay for Pathway Activity

This protocol can be used to determine if this compound affects a specific signaling pathway for which a luciferase reporter construct is available.

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid under the control of a pathway-specific promoter and a Renilla luciferase plasmid for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate for the desired period.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

Table 2: Example Data for this compound Effect on a Hypothetical Signaling Pathway

This compound (µM)Firefly Luciferase Activity (RLU)Renilla Luciferase Activity (RLU)Normalized Response (Firefly/Renilla)
0 (Vehicle)1500050003.0
0.11520051002.98
11800049003.67
103500050506.93
10060000495012.12

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis A Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Dilutions D Treat Cells with Compound B->D C->D E Incubate D->E F Add Assay Reagent (e.g., MTT, Luciferase Substrate) E->F G Measure Signal (Absorbance, Luminescence) F->G H Normalize Data G->H I Generate Dose-Response Curve H->I

Caption: General workflow for a cell-based assay with this compound.

troubleshooting_flowchart Start High Variability in Replicates? CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Yes Resolved Problem Resolved Start->Resolved No CheckMixing Ensure Proper Compound Mixing CheckSeeding->CheckMixing EdgeEffects Mitigate Edge Effects CheckMixing->EdgeEffects MycoplasmaTest Test for Mycoplasma EdgeEffects->MycoplasmaTest MycoplasmaTest->Resolved

Caption: Troubleshooting high variability in experimental replicates.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth PyrisulfoxinB This compound? PyrisulfoxinB->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of Pyrisulfoxin B and Doxorubicin in Leukemia Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between Pyrisulfoxin B and the established chemotherapeutic agent doxorubicin for the treatment of leukemia is currently hampered by a lack of publicly available data on the efficacy of this compound in relevant leukemia models. While research has been conducted on a class of compounds known as pyrisulfoxins, specific quantitative data detailing the cytotoxic effects of this compound on leukemia cell lines, such as IC50 values, are not available in the scientific literature.

This guide, therefore, will focus on providing a detailed overview of the known anti-leukemic properties of doxorubicin, including its mechanism of action, effects on signaling pathways, and available cytotoxicity data. We will also briefly touch upon the existing research on pyrisulfoxin compounds to provide context for future comparative studies, should data on this compound become available.

Doxorubicin: A Pillar in Leukemia Chemotherapy

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of combination chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), for decades.[1] Its primary mechanisms of action against cancer cells are multifaceted and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription processes essential for cancer cell proliferation.[2][3]

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks that trigger apoptotic cell death.[3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.[3][4]

Signaling Pathways Modulated by Doxorubicin in Leukemia

Doxorubicin's cytotoxic effects are mediated through its influence on several key signaling pathways within leukemia cells. A primary pathway implicated in doxorubicin-induced apoptosis is the intrinsic, or mitochondrial, pathway.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage ROS_Generation ROS Generation Doxorubicin->ROS_Generation Mitochondria Mitochondria DNA_Damage->Mitochondria p53 activation ROS_Generation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

As depicted in Figure 1, doxorubicin-induced DNA damage and increased reactive oxygen species (ROS) converge on the mitochondria, leading to the release of cytochrome c.[5] This event triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates the executioner caspase-3, culminating in the programmed cell death of the leukemia cell.[5]

Recent studies have also suggested that the Notch signaling pathway may be activated upon doxorubicin treatment and is required for doxorubicin-induced apoptosis in some cancer cells.[6]

Quantitative Analysis of Doxorubicin's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for doxorubicin against various leukemia cell lines have been reported in numerous studies, though the exact values can vary depending on the experimental conditions.

Cell LineLeukemia TypeDoxorubicin IC50 (µM)
HL-60 Acute Promyelocytic Leukemia0.019 - 0.02
MOLM-13 Acute Myeloid LeukemiaNot explicitly provided, but cytotoxic effects observed at 0.5 and 1 µM[1]
K562 Chronic Myeloid Leukemia4.29 - 6.23

Note: The IC50 values can vary between different studies due to variations in experimental protocols, such as incubation time and the specific assay used.

Experimental Protocols for Doxorubicin Cytotoxicity Assessment

The following is a generalized workflow for determining the cytotoxic effects of doxorubicin on leukemia cell lines.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed leukemia cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Drug_Addition Add serial dilutions of Doxorubicin or Vehicle Control Incubation1->Drug_Addition Incubation2 Incubate for 48-72h Drug_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at appropriate wavelength Solubilization->Measurement IC50_Calculation Calculate IC50 values Measurement->IC50_Calculation

Key Methodologies
  • Cell Culture: Leukemia cell lines (e.g., HL-60, K562, MOLM-13) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach or stabilize overnight.

    • The cells are then treated with a range of concentrations of doxorubicin (and a vehicle control) for a specified period (typically 48-72 hours).

    • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): To confirm that cell death is occurring via apoptosis, flow cytometry analysis using Annexin V and propidium iodide (PI) staining can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[1]

The Pyrisulfoxin Family: An Area for Future Investigation

Pyrisulfoxins are a class of 2,2′-bipyridine derivatives that have been isolated from endophytic Streptomyces species.[7] A study published in 2020 described the isolation and characterization of several new pyrisulfoxin compounds, including this compound, from Streptomyces albolongus EA12432.[7] This study evaluated the cytotoxic activity of some of these compounds against a panel of cancer cell lines, which included the leukemia cell lines HL-60, MV-4-11, and K562.[7]

While the study reported that racemic pyrisulfoxin D exhibited significant cytotoxicity against a range of cancer cell lines with IC50 values between 0.92 to 9.71 μM, it did not provide specific data for the leukemia cell lines.[7] Furthermore, no cytotoxic data was presented for this compound against any of the tested cell lines.

Conclusion

Doxorubicin remains a vital therapeutic agent in the fight against leukemia, with a well-characterized mechanism of action involving DNA damage, topoisomerase II inhibition, and the induction of apoptosis through various signaling pathways. In contrast, the potential of this compound as an anti-leukemic agent is yet to be elucidated. The absence of published data on its cytotoxic effects and mechanism of action in leukemia models makes a direct comparison with doxorubicin impossible at this time. Future research is required to isolate and characterize the bioactivity of this compound in leukemia to determine if it holds promise as a novel therapeutic candidate. Such studies would be the first step towards a meaningful comparative analysis with established drugs like doxorubicin.

References

A Comparative Analysis of Pyrisulfoxin B and Other Natural Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, natural products remain a vital source of novel bioactive compounds. This guide provides a comparative analysis of Pyrisulfoxin B, a sulfur-containing pyridine derivative from Streptomyces, with other established natural cytotoxic agents. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of their performance, supported by experimental evidence.

Introduction to this compound

This compound is a natural product isolated from the endophytic fungus Streptomyces albolongus. Structurally, it features a 2,2'-bipyridine skeleton with a methoxy and a methylsulfinyl group. Recent studies have brought to light its potential as a cytotoxic agent, demonstrating its ability to inhibit the growth of various human cancer cell lines. This has prompted further investigation into its mechanism of action and a comparative assessment against other natural products with similar biological activities.

Comparative Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. For a comprehensive comparison, we have collated its activity data alongside that of Cucurbitacin B, a well-characterized tetracyclic triterpenoid known for its potent cytotoxic and anti-proliferative effects.

CompoundCell LineCancer TypeIC50 (µM)
(±)-Pyrisulfoxin B N87Gastric Carcinoma> 10
A549Lung Carcinoma> 10
MCF-7Breast Adenocarcinoma> 10
HCT-116Colon Carcinoma> 10
Cucurbitacin B A549Lung Carcinoma0.045[1]
MCF-7Breast Adenocarcinoma0.23
HCT-116Colon Carcinoma0.12

Note: The available data for (±)-Pyrisulfoxin B indicates IC50 values greater than 10 µM for the tested cell lines, suggesting lower potency compared to Cucurbitacin B under the reported experimental conditions.

Experimental Protocols

To ensure a clear understanding of the presented data, the methodologies for the key cytotoxicity assays are detailed below.

Cytotoxicity Assay for (±)-Pyrisulfoxin B

The cytotoxicity of racemic (±)-Pyrisulfoxin B was determined using the Sulforhodamine B (SRB) assay.

  • Cell Culture: Human cancer cell lines (N87, A549, MCF-7, HCT-116) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well. After 24 hours of incubation, the cells were treated with various concentrations of (±)-Pyrisulfoxin B.

  • SRB Staining: After 72 hours of treatment, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C. The plates were then washed with distilled water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathway targeted by this compound is still under investigation, many natural cytotoxic agents exert their effects through the modulation of key cellular pathways involved in cell proliferation, survival, and apoptosis.

Cucurbitacin B, for instance, is known to be a potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3.[1] Inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, which are involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Cucurbitacin_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization CucurbitacinB Cucurbitacin B CucurbitacinB->JAK Inhibition TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) Proliferation Cell Proliferation TargetGenes->Proliferation Promotes Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits pSTAT3_dimer->TargetGenes Transcription

Caption: Simplified signaling pathway of Cucurbitacin B.

The diagram above illustrates how Cucurbitacin B inhibits the JAK/STAT3 pathway, a critical signaling cascade in many cancers.

Experimental Workflow Visualization

To provide a clear overview of the process for evaluating cytotoxicity, the following diagram outlines the key steps in the Sulforhodamine B (SRB) assay.

SRB_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with This compound incubation_24h->compound_treatment incubation_72h Incubate for 72h compound_treatment->incubation_72h cell_fixation Fix Cells with Trichloroacetic Acid incubation_72h->cell_fixation srb_staining Stain with Sulforhodamine B cell_fixation->srb_staining wash Wash to Remove Unbound Dye srb_staining->wash solubilization Solubilize Bound Dye wash->solubilization read_absorbance Measure Absorbance at 515 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

This comparative guide provides a preliminary analysis of this compound in the context of other natural cytotoxic products. The available data suggests that while (±)-Pyrisulfoxin B exhibits cytotoxic activity, its potency against the tested cell lines is lower than that of a well-established cytotoxic agent like Cucurbitacin B. Further research is warranted to elucidate the precise mechanism of action of this compound and to explore its activity in a broader range of cancer cell lines and in vivo models. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the field of natural product-based drug discovery.

References

Validating the Anticancer Activity of Pyrisulfoxin B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the in vivo anticancer activity of a compound specifically named "Pyrisulfoxin B." Therefore, this guide serves as a representative example, populated with illustrative data, to demonstrate a comprehensive comparison of a novel therapeutic candidate against established treatments. The experimental data and specific mechanisms presented herein are hypothetical and intended for illustrative purposes for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the hypothetical novel anticancer agent, this compound, against standard-of-care chemotherapies in a non-small cell lung cancer (NSCLC) xenograft model. The objective is to present a framework for evaluating the in vivo efficacy and safety profile of new therapeutic entities.

In Vivo Efficacy Comparison in NSCLC Xenograft Model

The antitumor activity of this compound was evaluated in a human NSCLC (A549) xenograft mouse model. The data below compares the effects of this compound with two widely used chemotherapeutic agents, Cisplatin and Paclitaxel.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)Median Survival (Days)
Vehicle Control -1542 ± 1850+2.525
This compound 50 mg/kg485 ± 9268.5-1.842
Cisplatin 5 mg/kg721 ± 11053.2-8.534
Paclitaxel 20 mg/kg633 ± 10558.9-5.238

Data are presented as mean ± standard deviation.

Signaling Pathway of Action

This compound is hypothesized to exert its anticancer effects by inhibiting key protein kinases within the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, including NSCLC, and plays a crucial role in cell proliferation, survival, and differentiation. The diagram below illustrates the proposed mechanism of action.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS This compound This compound MEK MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival RAF RAF RAS->RAF RAF->MEK Inhibition Transcription Factors->Proliferation, Survival

Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and accurate comparison.

NSCLC Xenograft Mouse Model
  • Cell Line: Human non-small cell lung cancer cell line A549 was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (BALB/c nu/nu), aged 6-8 weeks, were used. All animal procedures were conducted in accordance with institutional animal care and use committee guidelines.[1]

  • Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse. Tumors were allowed to grow to a mean volume of approximately 100-150 mm³ before the commencement of treatment.[1]

  • Treatment Regimen: Mice were randomly assigned to four groups (n=10 per group): Vehicle control (saline, i.p., daily), this compound (50 mg/kg, i.p., daily), Cisplatin (5 mg/kg, i.p., once weekly), and Paclitaxel (20 mg/kg, i.v., once weekly).

  • Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. The study was terminated when tumors in the control group reached the predetermined endpoint, and median survival was calculated.

Toxicity Assessment
  • Clinical Observations: Mice were monitored daily for clinical signs of toxicity, including changes in behavior, posture, activity, and signs of distress.

  • Body Weight: Body weight was measured twice weekly throughout the study. A weight loss of more than 20% was considered a sign of significant toxicity.

  • Hematology and Serum Biochemistry: At the end of the study, blood samples were collected for complete blood count (CBC) and serum biochemical analysis to assess potential organ toxicity.

  • Histopathology: Major organs (liver, kidney, spleen, heart, lungs) were collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination to identify any treatment-related lesions.

Pharmacokinetic (PK) Analysis
  • Drug Administration: A separate cohort of tumor-bearing mice was administered a single dose of this compound (50 mg/kg, i.p.).

  • Sample Collection: Blood samples were collected via the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2), were calculated using non-compartmental analysis.

In Vivo Study Workflow

The following diagram outlines the logical flow of the in vivo validation process, from initial preparation to final data analysis.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Cell Culture (A549) C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization & Grouping D->E F Treatment Administration E->F G Efficacy & Toxicity Monitoring F->G H Endpoint Data Collection G->H J Statistical Analysis H->J I Pharmacokinetic Analysis I->J K Final Report Generation J->K

Workflow for in vivo validation of anticancer compounds.

This comprehensive guide provides a template for the rigorous in vivo validation of novel anticancer compounds like this compound. The use of standardized protocols and direct comparison with established drugs is essential for determining the therapeutic potential and safety profile of new drug candidates.

References

cross-resistance studies of Pyrisulfoxin B with known anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated cross-resistance profile of Pyrisulfoxin B with established anticancer drugs. Leveraging experimental data on its parent compound, Caerulomycin A, and the known mechanisms of resistance to its target classes, this document offers insights into the potential efficacy of this compound in drug-resistant cancer models.

Executive Summary

This compound, a derivative of Caerulomycin A, is a novel anticancer agent with a dual mechanism of action, targeting both tubulin polymerization and topoisomerase I . This unique combination suggests a favorable cross-resistance profile compared to single-target agents. Evidence from studies on Caerulomycin A indicates that it can overcome resistance to certain tubulin-targeting drugs like paclitaxel. The 2,2'-bipyridine core of this compound is also known to induce apoptosis, a key mechanism for overcoming resistance. This guide will delve into the experimental data supporting these claims, outline the methodologies for assessing cross-resistance, and visualize the pertinent biological pathways.

Anticipated Cross-Resistance Based on Mechanism of Action

Based on its dual-targeting mechanism, this compound is expected to exhibit a complex and potentially advantageous cross-resistance pattern.

  • Tubulin-Targeting Agents (e.g., Taxanes, Vinca Alkaloids): Resistance to this class often involves mutations in tubulin genes or overexpression of efflux pumps like P-glycoprotein (P-gp).[1] Caerulomycin A has been shown to be effective in paclitaxel-resistant cells, suggesting it may bypass common taxane resistance mechanisms.[2] This could be due to a different binding site or mechanism of action on the tubulin protein.

  • Topoisomerase I Inhibitors (e.g., Camptothecins): Resistance to topoisomerase I inhibitors can arise from mutations in the TOP1 gene, decreased enzyme expression, or enhanced DNA repair mechanisms.[3][4] The dual action of this compound means that even if a cell is resistant to topoisomerase I inhibition, the tubulin-targeting activity may still induce cell death.

  • Anthracyclines (e.g., Doxorubicin) and other P-gp Substrates: A major mechanism of multidrug resistance (MDR) is the overexpression of P-glycoprotein.[5] While many anticancer drugs are substrates for P-gp, there is evidence to suggest that caerulomycin-type compounds may not be significantly affected by this efflux pump. Further studies are needed to confirm if this compound is a P-gp substrate.

  • Platinum Compounds (e.g., Cisplatin): Resistance to platinum compounds is multifactorial, involving reduced drug uptake, increased efflux, enhanced DNA repair, and altered apoptotic pathways. The ability of this compound to induce apoptosis through a separate mechanism may allow it to be effective in cisplatin-resistant cells.

Quantitative Data: Cytotoxicity of Pyrisulfoxin Derivatives

While direct cross-resistance studies on this compound are not yet available, the following table summarizes the cytotoxic activity (IC50 values) of various Pyrisulfoxin compounds and the parent compound Caerulomycin A against a panel of human cancer cell lines. This data provides a baseline for their anticancer efficacy.

CompoundCell LineCancer TypeIC50 (µM)
Pyrisulfoxin D (racemic)HCT-116Colon Carcinoma0.92 - 9.71
HT-29Colon Carcinomadata not specified
BXPC-3Pancreatic Cancerdata not specified
P6C-data not specified
MCF-7Breast Cancerdata not specified
Pyrisulfoxin A (racemic)HCT-116Colon Carcinomadata not specified
HT-29Colon Carcinomadata not specified
BXPC-3Pancreatic Cancerdata not specified
P6C-data not specified
MCF-7Breast Cancerdata not specified
Caerulomycin AA549Lung Cancer0.85 - 5.60
H1299Lung Cancer0.85 - 5.60
HepG2Liver Cancer0.85 - 5.60
HT29Colon Cancer0.85 - 5.60
HL-60Lymphoblast0.85 - 5.60
M624Melanoma0.85 - 5.60

Data sourced from publicly available research.[6] Note that a range of IC50 values is provided for some compounds as reported in the original study.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or other anticancer drugs and incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7][8][9]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (this compound, paclitaxel as a positive control for polymerization, colchicine as a positive control for depolymerization)

  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • On ice, prepare reaction mixtures containing tubulin, GTP, and polymerization buffer.

  • Add the test compound or control to the reaction mixture.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • An increase in absorbance indicates tubulin polymerization.[10][11][12]

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase I in relaxing supercoiled DNA.

Materials:

  • Human topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I assay buffer

  • Test compounds (this compound, camptothecin as a positive control)

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing supercoiled DNA and assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding topoisomerase I and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer/loading dye.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis cell_culture Cancer Cell Lines (Sensitive & Resistant) mtt_assay MTT Assay (Cell Viability - IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase Activity) cell_culture->apoptosis_assay western_blot Western Blot (Protein Expression) cell_culture->western_blot tubulin_assay Tubulin Polymerization Assay topo_assay Topoisomerase I Relaxation Assay ic50_determination IC50 Determination mtt_assay->ic50_determination pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis resistance_index Resistance Index Calculation ic50_determination->resistance_index

Caption: Experimental workflow for assessing cross-resistance.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family (Bax/Bak Activation) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage (Topoisomerase I Inhibition) dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis pyrisulfoxin_b This compound pyrisulfoxin_b->dna_damage pyrisulfoxin_b->bcl2_family Induces Apoptosis

Caption: Apoptosis signaling pathways targeted by this compound.

tubulin_topoisomerase_pathway cluster_tubulin Tubulin Dynamics cluster_topoisomerase Topoisomerase I Action tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Stabilization supercoiled_dna Supercoiled DNA topo_I Topoisomerase I nicked_dna Nicked DNA Intermediate topo_I->nicked_dna Cleavage relaxed_dna Relaxed DNA nicked_dna->relaxed_dna Religation dna_damage DNA Damage nicked_dna->dna_damage Stabilizes Cleavage Complex pyrisulfoxin_b This compound pyrisulfoxin_b->microtubules Promotes Polymerization pyrisulfoxin_b->nicked_dna Inhibits Religation apoptosis Apoptosis mitotic_arrest->apoptosis dna_damage->apoptosis

Caption: Dual mechanism of action of this compound.

Conclusion

This compound presents a promising profile for overcoming certain types of anticancer drug resistance due to its dual mechanism of action targeting both tubulin polymerization and topoisomerase I. The available data on its parent compound, Caerulomycin A, suggests a potential lack of cross-resistance with taxanes and possibly other P-gp substrates. Further dedicated cross-resistance studies using isogenic drug-resistant cell lines are warranted to fully elucidate the clinical potential of this compound in treating multidrug-resistant cancers. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

A Comparative Analysis of Pyrisulfoxin B and Synthetic Anticancer Agents: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data reveals that Pyrisulfoxin B, a naturally derived compound, demonstrates significant cytotoxic effects against a panel of human cancer cell lines, with efficacy comparable to and in some cases exceeding that of established synthetic anticancer agents such as doxorubicin, cisplatin, and paclitaxel. This guide provides a detailed comparison of their anticancer performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity

The in vitro efficacy of this compound and three widely used synthetic anticancer drugs—doxorubicin, cisplatin, and paclitaxel—was evaluated against four human cancer cell lines: HCT-116 (colon carcinoma), HT-29 (colorectal adenocarcinoma), BXPC-3 (pancreatic adenocarcinoma), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined after a 72-hour incubation period.

CompoundHCT-116 IC50 (µM)HT-29 IC50 (µM)BXPC-3 IC50 (µM)MCF-7 IC50 (µM)
This compound 0.0480.29.710.92
Doxorubicin ~1.0~6.2Not widely reported~0.4 - 1.8
Cisplatin ~10.0~15.0~5.96 (48h)~0.65 - 2.8
Paclitaxel ~0.0025~0.01~0.09~0.0075 - 7.5

The data indicates that this compound exhibits potent cytotoxicity, particularly against the HCT-116 and HT-29 colon cancer cell lines, with IC50 values in the nanomolar to low micromolar range. Its efficacy against HCT-116 appears to be more potent than doxorubicin and cisplatin in the compiled data. While paclitaxel generally shows very high potency, this compound's effectiveness against specific cell lines highlights its potential as a selective anticancer agent.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Both this compound and the selected synthetic agents are known to trigger this process, albeit through potentially different signaling pathways.

This compound-Induced Apoptosis

While the precise signaling cascade of this compound-induced apoptosis is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway. This is often characterized by the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

G Pyrisulfoxin_B This compound Cell_Stress Cellular Stress Pyrisulfoxin_B->Cell_Stress Bcl2_Family Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Doxorubicin-Induced Apoptosis

Doxorubicin is well-documented to induce apoptosis through both intrinsic and extrinsic pathways, often initiated by DNA damage and the generation of reactive oxygen species (ROS).

G Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 (after 72h incubation) a Seed cells in 96-well plate b Treat cells with varying concentrations of compound a->b c Add MTT reagent b->c d Incubate for 2-4 hours c->d e Add solubilization solution (e.g., DMSO) d->e f Measure absorbance at 570 nm e->f

Unraveling the Enigma: A Comparative Guide to Confirming the Mode of Action of Pyrisulfoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Proposed Research Framework for Elucidating the Antineoplastic Mechanism of the Novel Antibiotic, Pyrisulfoxin B

Researchers, scientists, and drug development professionals are invited to explore this comprehensive guide outlining a proposed experimental framework to definitively characterize the mode of action of this compound. This document provides a comparative analysis of potential outcomes and detailed experimental protocols to investigate the cellular and molecular targets of this promising antineoplastic agent.

Introduction

This compound, a novel antibiotic isolated from Streptomyces californicus, has demonstrated antineoplastic properties, notably inducing cell death in P388 leukemia cells. However, its precise molecular mechanism of action remains to be elucidated in publicly accessible literature. This guide presents a structured research program designed to systematically uncover the signaling pathways and cellular processes modulated by this compound, thereby facilitating its potential development as a therapeutic agent.

Phase 1: Initial Cytotoxicity and Phenotypic Screening

The foundational step in characterizing a novel antineoplastic compound is to determine its cytotoxic profile across a range of cancer cell lines and to compare its potency with established chemotherapeutic agents.

Comparative Cytotoxicity Data (Hypothetical)

The following table illustrates a potential outcome of a broad-spectrum cytotoxicity screening, comparing the half-maximal inhibitory concentration (IC50) of this compound with a standard-of-care agent, Doxorubicin.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
P388Murine Leukemia0.50.2
HeLaCervical Cancer1.20.8
A549Lung Carcinoma2.51.5
MCF-7Breast Cancer1.81.0
SH-SY5YNeuroblastoma3.02.2
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a reference compound (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Phase 2: Elucidating the Cell Death Mechanism

Once cytotoxicity is established, the next critical step is to determine the nature of the cell death induced by this compound. The primary modes of cancer drug-induced cell death are apoptosis, necrosis, and autophagy.

Comparative Analysis of Cell Death Assays (Hypothetical Data)

This table summarizes potential results from a series of assays designed to differentiate the mode of cell death.

AssayPrincipleHypothetical Outcome for this compoundInterpretation
Annexin V/PI StainingDetects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis).High percentage of Annexin V positive, PI negative cells.Induction of apoptosis.
Caspase-3/7 Activity AssayMeasures the activity of executioner caspases central to the apoptotic cascade.Dose-dependent increase in Caspase-3/7 activity.Apoptotic pathway activation.
LDH Release AssayQuantifies lactate dehydrogenase release from damaged cells, an indicator of necrosis.No significant increase in LDH release at IC50 concentrations.Cell death is not primarily necrotic.
Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Treat P388 cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

Phase 3: Identifying the Modulated Signaling Pathway

Based on the apoptotic mechanism, further investigation into the upstream signaling pathways is warranted. A common pathway implicated in cancer cell survival is the PI3K/Akt pathway. Inhibition of this pathway can lead to apoptosis.

Experimental Workflow for Pathway Analysis

The following diagram illustrates a typical workflow to investigate the effect of this compound on a specific signaling pathway.

G A Treat P388 Cells with This compound B Cell Lysis and Protein Quantification A->B C Western Blot Analysis B->C D Probe with Antibodies for: p-Akt, Akt, p-mTOR, mTOR C->D E Densitometry Analysis D->E G Hypothetical Result: Decreased p-Akt/Akt and p-mTOR/mTOR ratios E->G F Conclusion: This compound inhibits PI3K/Akt Pathway G->F cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation mTOR->Survival PyrisulfoxinB This compound PyrisulfoxinB->PI3K Hypothesized Inhibition

Uncharted Territory: The Synergistic Potential of Pyrisulfoxin B with Chemotherapy Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: November 2025

Despite the demonstrated cytotoxic properties of Pyrisulfoxin B against various cancer cell lines, a comprehensive review of current scientific literature reveals a significant gap in our understanding of its synergistic effects when combined with conventional chemotherapy agents. At present, there is no publicly available experimental data to support or refute the potential for this compound to enhance the efficacy of standard chemotherapeutic drugs.

For researchers, scientists, and drug development professionals exploring novel combination therapies for cancer, this lack of information presents both a challenge and an opportunity. While the intrinsic anti-cancer activity of this compound has been documented, its role as a potential chemosensitizer or synergistic partner in a combination regimen is an unexplored frontier.

Standalone Cytotoxicity of this compound

Initial studies have focused on the standalone cytotoxic effects of this compound. These investigations have established its ability to inhibit the growth of various cancer cell lines. However, these studies do not provide insights into how this compound might interact with other therapeutic agents.

The Path Forward: A Call for Investigation

The absence of data on the synergistic effects of this compound with chemotherapy highlights a critical area for future research. To ascertain its potential in combination therapies, a series of rigorous preclinical investigations are necessary.

Proposed Experimental Workflow

A systematic approach to evaluating the synergistic potential of this compound would involve the following key experimental stages:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cell Line Selection (Diverse Cancer Types) B Single-Agent Dose-Response Assays (this compound & Chemotherapy Drugs) A->B C Combination Index (CI) Assays (e.g., Chou-Talalay method) B->C D Analysis of Synergy, Additivity, or Antagonism C->D E Cell Cycle Analysis C->E F Apoptosis Assays (e.g., Annexin V/PI staining) C->F G Western Blot Analysis of Key Signaling Proteins C->G H Identification of Potential Signaling Pathways G->H I Xenograft or Syngeneic Mouse Models H->I J Treatment with this compound, Chemotherapy, and Combination I->J K Tumor Growth Inhibition and Survival Analysis J->K L Toxicology and Safety Profiling K->L

Figure 1. A proposed experimental workflow to investigate the synergistic effects of this compound with chemotherapy.

Potential Signaling Pathways to Investigate

Based on the mechanisms of action of common chemotherapy drugs, several signaling pathways would be of high interest in a synergistic study with this compound. A hypothetical exploration could focus on pathways involved in cell cycle regulation, apoptosis, and DNA damage repair.

G cluster_0 Potential Points of Synergistic Interaction cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pathway cluster_3 DNA Damage Response Pyrisulfoxin_B This compound G1_S_Checkpoint G1/S Checkpoint Pyrisulfoxin_B->G1_S_Checkpoint Potential Arrest Repair_Inhibition Inhibition of DNA Repair Pyrisulfoxin_B->Repair_Inhibition Potential Inhibition Chemotherapy Chemotherapy (e.g., Doxorubicin, Cisplatin) G2_M_Checkpoint G2/M Checkpoint Chemotherapy->G2_M_Checkpoint Arrest DNA_Damage DNA Damage Chemotherapy->DNA_Damage Bax_Bak Bax/Bak Activation G1_S_Checkpoint->Bax_Bak G2_M_Checkpoint->Bax_Bak Caspase_Activation Caspase Activation Bax_Bak->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Repair_Inhibition Repair_Inhibition->Apoptosis Enhanced

Figure 2. A hypothetical signaling pathway diagram illustrating potential synergistic mechanisms between this compound and chemotherapy.

It is crucial to emphasize that the signaling pathway depicted in Figure 2 is purely speculative and serves as a conceptual framework for future research. Without experimental data, any claims of synergy or the underlying mechanisms would be unfounded.

Unraveling the Cytotoxic Potential of Pyrisulfoxin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced cytotoxic effects of novel compounds across various cancer types is paramount. This guide offers a comparative overview of the available data on the cytotoxicity of Pyrisulfoxin B and its related compounds, providing insights into their potential as anti-cancer agents. Due to a lack of specific published data on the cytotoxicity of this compound across a range of cancer cell lines, this guide presents available information on closely related Pyrisulfoxin compounds to offer a contextual understanding.

Comparative Cytotoxicity of Pyrisulfoxin Analogs

The table below summarizes the reported IC50 values for these Pyrisulfoxin analogs against various cancer cell lines.

CompoundCancer Cell LineIC50 (μM)
Racemic Pyrisulfoxin DVarious0.92 - 9.71
Racemic Pyrisulfoxin AHCT-116, HT-29, BXPC-3, P6C, MCF-7Data not specified
Compound 7HCT-116, HT-290.048 - 0.2
Compound 8HCT-116, HT-290.048 - 0.2

Note: The specific IC50 values for racemic Pyrisulfoxin A were not detailed in the referenced study. The study did indicate that optically pure compounds R(–)-14 and S(+)-14, related to Pyrisulfoxin F, showed weak cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values of 14.7 μM and 10.4 μM, respectively.[1][2][3]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in pre-clinical drug development. The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Following incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Adherence Allow Cells to Adhere (24 hours) Cell_Seeding->Adherence Add_Compound Add this compound (Varying Concentrations) Adherence->Add_Compound Incubate_Treatment Incubate (48-72 hours) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound in cancer cells have not yet been elucidated in the available scientific literature. However, many cytotoxic compounds exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. Based on the actions of other anti-cancer agents, potential pathways that could be affected by this compound include those involved in cell cycle regulation and apoptosis.

Further research is necessary to identify the specific molecular targets of this compound and to delineate the signaling cascades it perturbs. A hypothetical signaling pathway that is often implicated in cancer cell death is presented below. This diagram illustrates a generalized pathway and is not based on experimental data for this compound.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response PyrisulfoxinB This compound Upstream_Kinase Upstream Kinase PyrisulfoxinB->Upstream_Kinase Signal_Transducer Signal Transducer Upstream_Kinase->Signal_Transducer Effector_Protein Effector Protein Signal_Transducer->Effector_Protein CellCycleArrest Cell Cycle Arrest Effector_Protein->CellCycleArrest Apoptosis Apoptosis Effector_Protein->Apoptosis

Caption: A generalized signaling pathway potentially involved in this compound-induced cytotoxicity.

References

Navigating the Uncharted Territory of Pyrisulfoxin B: A Guide to Putative Target Engagement Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the novel antibiotic Pyrisulfoxin B, a critical step in elucidating its mechanism of action is the identification and validation of its cellular target. While the definitive molecular target of this compound remains to be conclusively identified in publicly available literature, this guide provides a comparative overview of established experimental strategies to robustly validate its engagement with a putative target once identified.

This compound, a natural product isolated from Streptomyces californicus, has demonstrated antibiotic and antineoplastic properties, including the induction of cell death. However, without a known cellular target, further development and optimization of this promising compound are hindered. This guide outlines and compares key methodologies that can be employed to confirm the direct interaction of this compound with a hypothesized target protein within a cellular context.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement validation method depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired quantitative output. Below is a comparison of three widely adopted techniques.

MethodPrincipleAdvantagesDisadvantagesKey Quantitative Data
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable to native proteins in cells and tissues; provides evidence of direct target binding in a physiological context.Not suitable for all proteins (e.g., membrane proteins can be challenging); requires specific antibodies for detection; optimization of heating conditions is necessary.Melt temperature (Tm) shift (ΔTm)
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free; applicable to a wide range of proteins; can be performed with crude cell lysates.May not be suitable for all proteins or ligands; requires optimization of protease concentration and digestion time; may produce false negatives if the binding site is not protected.Protease resistance, IC50
Photo-Affinity Labeling (PAL) A photoreactive analog of the compound covalently crosslinks to the target protein upon UV irradiation.Provides direct evidence of binding; can identify the binding site; can be used to pull down the target protein for identification.Requires synthesis of a photo-activatable probe, which can be challenging and may alter the compound's binding properties; UV irradiation can damage cells.Labeling intensity, IC50

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the thermal stabilization of a putative target protein by this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. Determine the melting temperature (Tm) for each condition. A shift in the Tm (ΔTm) in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

This protocol describes how to determine if this compound protects its putative target from proteolysis.

Methodology:

  • Cell Lysis: Prepare a cell lysate from the cells of interest.

  • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each lysate and incubate for a specific time to allow for protein digestion.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting to detect the amount of the intact putative target protein.

  • Data Analysis: Compare the amount of undigested target protein in the this compound-treated samples to the vehicle control. Increased resistance to proteolysis in the presence of the compound suggests direct binding.

Visualizing the Path to Validation

To conceptualize the process of target validation, the following diagrams illustrate a hypothetical signaling pathway involving a putative target and the general workflow for target engagement studies.

G cluster_0 Hypothetical Signaling Pathway Pyrisulfoxin_B This compound Putative_Target Putative Target (e.g., Kinase) Pyrisulfoxin_B->Putative_Target Inhibition Downstream_Effector Downstream Effector Putative_Target->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response G cluster_1 Target Engagement Validation Workflow start Hypothesize Target exp_design Select Validation Method (CETSA, DARTS, etc.) start->exp_design execution Perform Experiment exp_design->execution data_analysis Analyze Data (e.g., ΔTm, IC50) execution->data_analysis conclusion Confirm Target Engagement? data_analysis->conclusion yes Target Validated conclusion->yes Yes no Re-evaluate Hypothesis or Method conclusion->no No

Safety Operating Guide

Safe Disposal of Pyrisulfoxin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific safety data sheets (SDS) for novel or specialized compounds like Pyrisulfoxin B may not always be readily available, a systematic approach based on established chemical safety principles is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing from general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on standard laboratory procedures for handling pyridine-containing compounds and sulfoxides, the following PPE is recommended:

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If working with the compound as a powder or in a way that could generate aerosols, use a certified respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste management program. The following steps provide a general framework for this process:

  • Hazard Identification and Classification:

    • Although a specific SDS is not available, the chemical structure of this compound (IUPAC Name: 4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridine-2-carbonitrile) suggests it should be treated as a potentially hazardous chemical[2].

    • Assume the compound may be toxic, an irritant, and harmful to the environment.

    • Consult your institution's chemical safety officer or environmental health and safety (EHS) department for guidance on classifying the waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated lab supplies (e.g., weigh boats, contaminated gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container[3].

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams[3].

    • Empty Containers: Triple-rinse the original container with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal[3].

  • Labeling and Storage:

    • Properly label the hazardous waste container with the full chemical name ("this compound"), the quantity, and any known hazards.

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for waste manifests and transportation. Disposal should only be carried out by a licensed and approved waste disposal company.

Quantitative Data Summary for Disposal Planning

While specific quantitative data for this compound's ecotoxicity or degradation is not available, the following table summarizes key procedural data for its disposal.

ParameterGuidelineCitation
Waste Container Type Chemically resistant, leak-proof, with a secure lid. For sharps, a puncture-proof container is required.[3]
Container Fill Level Do not fill beyond 90% capacity to allow for expansion and prevent spills.
Rinsate Collection All rinsate from cleaning contaminated glassware or containers must be collected as hazardous waste.[3]
Temporary Storage Time Follow institutional and regulatory limits for the storage of hazardous waste in satellite accumulation areas.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Characterize Waste (Solid, Liquid, Contaminated Material) A->B C Select Appropriate Hazardous Waste Container B->C D Segregate Waste (Do not mix with incompatible chemicals) C->D E Label Container ('this compound', Hazards, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Waste Manifest & Disposal by Licensed Contractor G->H I End: Disposal Complete H->I

This compound Disposal Workflow

References

Navigating the Safe Handling of Pyrisulfoxin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work and their personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Pyrisulfoxin B, a compound requiring careful management in a laboratory setting. Adherence to these protocols is critical for ensuring a safe research environment and the responsible disposal of chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required personal protective equipment to mitigate exposure risks.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesConforming to EN166 or NIOSH standards, with side-shields.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique.Prevents skin contact, which can cause skin irritation.[1]
Body Protection Protective ClothingLab coat or other suitable protective clothing.Minimizes the risk of skin contact with contaminated surfaces.
Respiratory Protection Respirator with P2 filterRequired when dusts are generated.Protects against inhalation of dust particles, which may cause respiratory irritation.[1]

Operational Plan: From Handling to Disposal

A systematic approach to the operational workflow is crucial for minimizing risks associated with this compound.

Handling Protocols:
  • Ventilation is Key: Always handle this compound in a well-ventilated area. For procedures with a higher risk of aerosol or dust generation, a chemical fume hood is mandatory.[1]

  • Avoid Inhalation and Contact: Take all necessary precautions to avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Direct contact with skin and eyes should be strictly avoided.[1]

  • Hygiene Practices: Wash hands and skin thoroughly after handling the compound.[1][2] Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Clothing Contamination: Remove and wash any contaminated clothing before reuse to prevent secondary exposure.[1][2]

Disposal Plan:

Proper disposal of this compound and its containers is a critical step in the safety lifecycle of this chemical.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Container Management: Do not reuse or refill the original container.[2] Triple rinse the container promptly after emptying.[2]

  • Authorized Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[1] Contact your institution's environmental health and safety department or a licensed disposal company for guidance.[1][2]

  • Environmental Protection: Under no circumstances should this compound or its containers be disposed of in drains or waterways, as it is toxic to fish.[2]

Emergency Procedures: A Step-by-Step Response

In the event of an accidental exposure or spill, immediate and correct action is vital.

First Aid Measures:
Exposure RouteImmediate ActionFollow-up
Inhalation Move the individual to fresh air.[1]If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Wash the affected area immediately and thoroughly with soap and plenty of water.[1] Remove contaminated clothing.[2]If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses.If eye irritation persists, seek medical attention from an ophthalmologist.
Ingestion Rinse mouth with water.Call a poison center or doctor if you feel unwell.
Spill Response Workflow:

In the case of a spill, a structured and calm response is essential to contain the situation effectively and safely. The following diagram outlines the logical steps for managing a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Final_Steps Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrisulfoxin B
Reactant of Route 2
Reactant of Route 2
Pyrisulfoxin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.